AKT-IN-6
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHOURHCGFDIM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKT-IN-6 is a potent pan-Akt inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is a critical regulator of cell survival, proliferation, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Pan-Akt Inhibition
This compound functions as a direct inhibitor of the kinase activity of all three Akt isoforms. Based on data from patent WO2013056015A1, this compound, designated as Example 13 in the patent, demonstrates potent inhibition of Akt1, Akt2, and Akt3 with IC50 values all below 500 nM[1]. This indicates that the compound effectively blocks the catalytic function of these key signaling proteins. While the exact binding mode (e.g., ATP-competitive or allosteric) is not explicitly detailed in publicly available information, its potent, pan-isoform activity is characteristic of many small molecule kinase inhibitors that target the highly conserved ATP-binding pocket.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the three Akt isoforms is summarized in the table below. This data is critical for understanding its potential therapeutic window and for designing in vitro and in vivo experiments.
| Target | IC50 (nM) |
| Akt1 | < 500 |
| Akt2 | < 500 |
| Akt3 | < 500 |
Data sourced from patent WO2013056015A1.
Impact on Cellular Signaling Pathways
By inhibiting Akt, this compound modulates a wide array of downstream signaling events crucial for tumorigenesis. The PI3K/Akt/mTOR pathway is a central hub for integrating signals from growth factors and other extracellular cues to regulate essential cellular processes.
The PI3K/Akt/mTOR Signaling Cascade
The canonical activation of Akt begins with the activation of phosphoinositide 3-kinase (PI3K) at the cell membrane, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates.
References
AKT-IN-6: A Technical Guide for a Pan-AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKT-IN-6 is a potent, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), positioning it as a pan-AKT inhibitor.[1][2][3][4] Dysregulation of the PI3K/AKT signaling pathway is a frequent event in a multitude of human cancers, driving tumor cell proliferation, survival, and therapeutic resistance. As a central node in this pathway, AKT represents a critical target for anticancer drug development. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the relevant signaling pathway, and detailed experimental protocols for its characterization.
Introduction to the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.
Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a variety of cellular responses that are critical for normal cellular function. However, in many cancers, this pathway is aberrantly hyperactivated, contributing to malignant transformation and progression.
This compound: A Pan-AKT Inhibitor
This compound has been identified as a potent inhibitor of all three AKT isoforms.[1] It is designated as "Example 13" in patent WO2013056015A1.
Chemical Structure
The chemical structure of this compound is provided below:
SMILES: N#CC1=C(C2=CC3=C(C(N(--INVALID-LINK--=C4)CN)C3)=O)C=C2)N(C)N=C1
Molecular Formula: C22H20FN5O
Molecular Weight: 389.43 g/mol
Quantitative Data
The inhibitory activity of this compound against the three AKT isoforms is summarized in the table below. The data is based on information from patent WO2013056015A1, which indicates potent inhibition without specifying the exact values.
| Target | IC50 (nM) |
| AKT1 | < 500 |
| AKT2 | < 500 |
| AKT3 | < 500 |
Signaling Pathways and Mechanism of Action
As a pan-AKT inhibitor, this compound is presumed to bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition blocks the entire signaling cascade, leading to the suppression of pro-survival and pro-proliferative signals.
Diagram: The PI3K/AKT Signaling Pathway and the Site of Action of this compound
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific protocols used for the characterization of this compound are detailed within patent WO2013056015A1, this section provides representative, detailed methodologies for key experiments typically employed to evaluate pan-AKT inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the kinase activity of purified AKT isoforms.
Objective: To determine the IC50 value of this compound for each AKT isoform.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK-3 fusion protein (as substrate)
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ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase buffer.
-
Add the recombinant AKT enzyme, the GSK-3 substrate, and the diluted this compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: Biochemical Kinase Assay Workflow
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Western Blot Analysis of AKT Phosphorylation
This assay assesses the ability of this compound to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of AKT and its downstream targets.
Objective: To determine the effect of this compound on the phosphorylation of AKT (Ser473 and Thr308) and a downstream target like GSK3β in a cancer cell line.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a cancer cell line.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT or resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.
Conclusion
This compound is a potent pan-AKT inhibitor that effectively targets all three isoforms of the AKT kinase. Its ability to block the crucial PI3K/AKT signaling pathway makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other similar inhibitors, enabling a deeper understanding of their mechanism of action and therapeutic potential. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its clinical applicability.
References
Technical Guide: Pan-AKT Inhibition by AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction to AKT Signaling
The AKT signaling pathway, also known as the PI3K-AKT pathway, is a crucial intracellular signal transduction cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT at the plasma membrane, where it is subsequently activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).
The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3. While they share significant structural similarity, they are known to have distinct and sometimes opposing roles in cellular function and disease.
-
AKT1 is primarily involved in cell survival and growth.
-
AKT2 plays a key role in glucose metabolism.
-
AKT3 is predominantly expressed in the brain and is involved in neuronal development.
Dysregulation of the AKT pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pan-AKT inhibitors, which target all three isoforms, are being developed to broadly suppress the pro-survival and pro-proliferative signaling driven by this pathway.
Quantitative Analysis of AKT Isoform Inhibition
Capivasertib (AZD5363) is a potent, ATP-competitive inhibitor of all three AKT isoforms. The inhibitory activity of Capivasertib has been quantified using biochemical kinase assays.
| Inhibitor | Target Isoform | IC50 (nM) |
| Capivasertib (AZD5363) | AKT1 | 3 |
| AKT2 | 7 | |
| AKT3 | 7 |
Table 1: Biochemical potency of Capivasertib against AKT isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50% in a cell-free assay.
Signaling Pathway and Mechanism of Action
Capivasertib exerts its effect by binding to the ATP-binding pocket of AKT, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the diverse cellular processes regulated by AKT.
References
A Technical Guide to the Role of AKT-IN-6 in PI3K/Akt/mTOR Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AKT-IN-6, a potent inhibitor of the Akt kinase family, and its application in the analysis of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular functions, and its dysregulation is a hallmark of various diseases, including cancer and metabolic disorders.[1][2] this compound serves as a crucial tool for elucidating the intricate mechanisms of this pathway and for the development of novel therapeutic strategies.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a highly conserved intracellular signaling cascade essential for regulating cell growth, proliferation, survival, and metabolism.[2][3] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors and hormones.[4] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Upon recruitment to the plasma membrane, Akt is phosphorylated and fully activated by two key kinases: phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 and mTOR complex 2 (mTORC2) at serine 473. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling various cellular processes. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 to PIP2, thus terminating the signal.
Mechanism of Action of this compound
This compound is a potent, small-molecule inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3). By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, preventing the phosphorylation of key effector proteins. This leads to the inhibition of cellular processes that are dependent on Akt signaling, such as cell proliferation and survival. The inhibition of Akt activity by compounds like this compound can induce apoptosis and arrest the cell cycle in cancer cells where the PI3K/Akt/mTOR pathway is often hyperactivated.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific target by 50%.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Akt1 | < 500 | |
| This compound | Akt2 | < 500 | |
| This compound | Akt3 | < 500 |
Experimental Protocols
The following are detailed methodologies for key experiments used to analyze the effects of this compound on the PI3K/Akt/mTOR pathway.
4.1. Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
4.2. Western Blotting for Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway following treatment with this compound.
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Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, S6K, and other relevant pathway components.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.3. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT is reduced by metabolically active cells to form a purple formazan product. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
4.4. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Akt and its inhibition by this compound.
-
Immunoprecipitation (Optional): Immunoprecipitate Akt from cell lysates using a specific antibody and protein A/G-agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated Akt or use purified recombinant Akt in a kinase assay buffer containing a known Akt substrate (e.g., GSK3-fusion protein) and ATP (can be radiolabeled γ-³²P-ATP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.
-
Detection: Stop the reaction and detect the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by SDS-PAGE and autoradiography. Alternatively, a phospho-specific antibody can be used for detection by Western blot or ELISA.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
Caption: A typical experimental workflow for Western Blot analysis of this compound effects.
Conclusion
This compound is an invaluable research tool for dissecting the complex roles of the PI3K/Akt/mTOR signaling pathway. Its potent and specific inhibition of Akt isoforms allows for precise investigation of Akt-dependent cellular processes. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cell signaling in health and disease and aiding in the discovery and development of targeted therapies.
References
In-Depth Technical Guide to AKT-IN-6 for Cancer Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-6 is a potent, small-molecule pan-inhibitor of the AKT serine/threonine kinase isoforms (AKT1, AKT2, and AKT3).[1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making AKT a compelling target for therapeutic intervention. This compound, also identified as "Example 13" in patent literature, serves as a valuable research tool for elucidating the role of AKT signaling in cancer biology and for the preclinical evaluation of AKT inhibition as a therapeutic strategy. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in the laboratory.
Core Data Summary
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of all three AKT isoforms. The primary reported inhibitory activity is summarized below.
| Target | IC50 (nM) | Assay Type | Source |
| AKT1 | < 500 | Biochemical | [1][2] |
| AKT2 | < 500 | Biochemical | [1] |
| AKT3 | < 500 | Biochemical |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of AKT, thereby blocking the phosphorylation of its numerous downstream substrates. This action disrupts the intricate signaling cascade that promotes cancer cell survival and proliferation.
Experimental Protocols
Western Blot Analysis of AKT Pathway Inhibition
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, PC-3, or other relevant lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-PAGE gel.
5. Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
5. Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Studies
While specific in vivo efficacy data for this compound in cancer xenograft models is not extensively published in peer-reviewed literature, a general protocol for assessing the in vivo activity of an AKT inhibitor is provided below.
Xenograft Tumor Model Protocol
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunodeficient mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare this compound in a suitable vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline).
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
4. Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
5. Endpoint:
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).
Conclusion
This compound is a potent and valuable tool for investigating the complexities of the AKT signaling pathway in cancer research. Its ability to inhibit all three AKT isoforms allows for a comprehensive interrogation of this critical cellular pathway. The data and protocols provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals, enabling the effective utilization of this compound to advance our understanding of cancer biology and to explore novel therapeutic strategies targeting the AKT pathway.
References
An In-depth Technical Guide to the Application of AKT Inhibitors in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in the signaling pathways governing cellular metabolism, survival, and proliferation. Its dysregulation is strongly implicated in the pathogenesis of numerous metabolic diseases, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of specific AKT inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the utilization of AKT inhibitors in metabolic disease research. While specific data for a compound designated "AKT-IN-6" is not publicly available, this document leverages the extensive research on other well-characterized AKT inhibitors to provide a foundational understanding of their application. This guide details the mechanism of action of AKT inhibitors, presents quantitative data from preclinical studies in structured tables, outlines detailed experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to AKT Signaling in Metabolic Disease
The PI3K/AKT/mTOR signaling pathway is a critical regulator of glucose and lipid metabolism.[1] Insulin, the primary anabolic hormone, activates this pathway by binding to its receptor, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for AKT at the plasma membrane.[1] Once recruited, AKT is phosphorylated and activated by PDK1 and mTORC2.[2]
Activated AKT orchestrates a multitude of metabolic processes:
-
Glucose Metabolism: AKT promotes glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue by facilitating the translocation of the glucose transporter GLUT4 to the cell surface.[3][4] It also promotes glycogen synthesis by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK3).
-
Lipid Metabolism: AKT signaling can suppress lipolysis and promote the synthesis of fatty acids and triglycerides. Dysregulation of this aspect of AKT signaling is a key feature of NAFLD.
-
Protein Synthesis: Through the activation of mTORC1, AKT stimulates protein synthesis, a crucial process for cell growth and maintenance.
In metabolic diseases, defects in the AKT signaling pathway, often termed insulin resistance, lead to impaired glucose uptake and utilization, increased hepatic glucose production, and dyslipidemia. Therefore, modulating AKT activity with specific inhibitors is a key area of research for developing novel therapeutics.
Mechanism of Action of AKT Inhibitors
AKT inhibitors are broadly classified into two main categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules, such as ipatasertib and capivasertib, bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates.
-
Allosteric Inhibitors: These inhibitors, including MK-2206, bind to a site distinct from the ATP-binding pocket, often in the pleckstrin homology (PH) domain. This binding induces a conformational change that prevents AKT's translocation to the plasma membrane and subsequent activation.
The choice of inhibitor can be critical, as different classes may exhibit distinct isoform selectivities and off-target effects.
Quantitative Data for Representative AKT Inhibitors in Metabolic Research
Due to the absence of specific data for "this compound," this section summarizes key quantitative findings from preclinical studies of other well-characterized AKT inhibitors to provide a comparative framework.
| Inhibitor | Type | Target | IC50 (in vitro) | Key In Vivo Metabolic Effects | Animal Model | Reference |
| MK-2206 | Allosteric | Pan-AKT (AKT1/2/3) | AKT1: 8 nM, AKT2: 12 nM, AKT3: 65 nM | Dose-dependent inhibition of insulin-stimulated glucose uptake and glycogen synthesis. Transient hyperglycemia and hyperinsulinemia. | Rat (soleus muscle), Nude mice | |
| GSK690693 | ATP-Competitive | Pan-AKT (AKT1/2/3) | AKT1: 2 nM, AKT2: 13 nM, AKT3: 9 nM | Transient elevation of blood glucose and insulin. | Mice | |
| A-443654 | ATP-Competitive | Pan-AKT | Not specified | Induces hyper-phosphorylation of AKT. | Cell culture | |
| AKTi-1/2 | Allosteric | AKT1/2 | Not specified | Modestly inhibited insulin-induced PKB and mTOR signaling with little effect on glucose uptake. | Rat (soleus muscle) |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
The PI3K/AKT Signaling Pathway in Metabolism
References
In-Depth Technical Guide: Discovery and Development of AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AKT-IN-6, a potent, covalent allosteric inhibitor of the AKT serine/threonine kinase. The information is compiled from patent literature and crystallographic data to serve as a resource for researchers in oncology and drug discovery.
Introduction to AKT and Its Role in Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is one of the most frequent occurrences in human cancer, making its components attractive targets for therapeutic intervention. The AKT kinase, also known as Protein Kinase B (PKB), is a central node in this pathway. Three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) are known, and their aberrant activation is implicated in tumorigenesis and resistance to cancer therapies.
Discovery of this compound: A Covalent Allosteric Inhibitor
This compound (also referred to as "Example 13" in patent literature) was identified through efforts to develop potent and selective inhibitors of the AKT kinase. It belongs to a class of covalent-allosteric inhibitors designed to target a unique binding pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT. This allosteric site allows for high selectivity over other kinases, a common challenge with ATP-competitive inhibitors. The covalent mechanism of action, involving the formation of a bond with a non-catalytic cysteine residue, provides a prolonged duration of target engagement.
Mechanism of Action
This compound is a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3). Its mechanism of action is distinct from traditional kinase inhibitors:
-
Allosteric Binding: this compound binds to a pocket located between the PH and kinase domains of AKT. This binding event stabilizes an inactive conformation of the enzyme.
-
Covalent Modification: The inhibitor contains a reactive moiety that forms a covalent bond with a specific cysteine residue within the allosteric binding site of AKT1. This irreversible binding locks the kinase in an inactive state.
The co-crystal structure of a closely related covalent-allosteric inhibitor with AKT1 (PDB ID: 7NH5) provides structural insights into this mechanism. The inhibitor occupies the interface of the PH and kinase domains, preventing the conformational changes required for kinase activation.
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the in vitro potency of this compound against the three AKT isoforms as disclosed in patent WO2013056015A1.
| Target | IC50 (nM) |
| AKT1 | < 500 |
| AKT2 | < 500 |
| AKT3 | < 500 |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in patent WO2013056015A1. Below are summaries of key methodologies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their convergent assembly. The general workflow is outlined below.
Caption: General synthetic workflow for the preparation of this compound.
A detailed, step-by-step protocol for the chemical synthesis would require access to the full experimental section of the patent.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against the AKT isoforms was determined using a biochemical kinase assay.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human AKT1, AKT2, and AKT3 enzymes and a suitable peptide substrate are prepared in assay buffer.
-
Compound Preparation: this compound is serially diluted to various concentrations in DMSO.
-
Kinase Reaction: The AKT enzyme, substrate, and ATP are incubated with the different concentrations of this compound.
-
Detection: The phosphorylation of the substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Preclinical Development and Future Directions
The discovery of this compound and other covalent-allosteric AKT inhibitors represents a significant advancement in the pursuit of selective and potent therapeutics targeting the PI3K/AKT pathway. The unique mechanism of action offers the potential for improved efficacy and a differentiated resistance profile compared to other classes of AKT inhibitors.
Further preclinical development of this compound would involve:
-
Cell-based assays: Evaluating the effect of this compound on cell proliferation, apoptosis, and downstream AKT signaling in a panel of cancer cell lines with known genetic alterations in the PI3K/AKT pathway.
-
In vivo efficacy studies: Assessing the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) models of various cancers.
-
Pharmacokinetic and toxicology studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the compound.
The development of isoform-selective covalent-allosteric inhibitors also presents an opportunity to further dissect the specific roles of each AKT isoform in normal physiology and disease, paving the way for more targeted and personalized cancer therapies.
Logical Relationship of Preclinical Development
Caption: Logical progression of the preclinical development of an AKT inhibitor.
Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "AKT-IN-6" is not publicly available in the reviewed scientific literature. Therefore, this guide will provide a comprehensive overview of the methodologies and data presentation for well-characterized, representative AKT inhibitors to illustrate the process of determining in vitro IC50 values against AKT isoforms.
Introduction to AKT and Its Isoforms
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Three highly homologous isoforms of AKT have been identified in mammals: AKT1, AKT2, and AKT3.[3] While they share a high degree of structural similarity, they are not functionally redundant and can have distinct, and sometimes opposing, roles in cellular physiology and pathology. Dysregulation of the PI3K/AKT signaling pathway is a common event in various human cancers, making AKT an attractive target for therapeutic intervention.[4][5] Consequently, the development of potent and selective AKT inhibitors is a major focus in oncology drug discovery.
Quantitative Analysis of AKT Inhibitor Potency
A critical step in the characterization of any new inhibitor is the determination of its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. When evaluating AKT inhibitors, it is crucial to determine their potency against each of the three isoforms to understand their selectivity profile.
The following table summarizes the in vitro IC50 values for several known AKT inhibitors, demonstrating a range of potencies and isoform selectivities.
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| Capivasertib (AZD5363) | Pan-AKT, ATP-competitive | ~3 | ~8 | ~8 | |
| Ipatasertib (GDC-0068) | Pan-AKT, ATP-competitive | ~5 | ~1 | ~6 | |
| MK-2206 | Allosteric | ~8 | ~12 | ~65 | |
| A-674563 | Isoform-selective, ATP-competitive | 11 | - | - | |
| CCT128930 | Isoform-selective, ATP-competitive | - | 6 | - | |
| GSK2110183 (Afuresertib) | Pan-AKT, ATP-competitive | 0.08 | 2 | 2.6 | |
| GSK2141795 (Uprosertib) | Pan-AKT, ATP-competitive | 180 | 38 | 328 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
A variety of in vitro kinase assay platforms can be employed to determine the IC50 values of AKT inhibitors. These include radiometric assays, which are considered the gold standard, as well as fluorescence-based and luminescence-based assays that offer higher throughput. The following is a generalized protocol for a typical in vitro kinase assay using a fluorescence-based readout.
3.1. Materials and Reagents
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Fluorescently labeled peptide substrate (e.g., a derivative of GSK3α)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., "this compound")
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
3.2. Assay Procedure
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant AKT isoforms and the fluorescent peptide substrate in the kinase assay buffer to their predetermined optimal concentrations.
-
Assay Reaction:
-
Add the diluted test inhibitor to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Normalize the data by setting the signal from the no-inhibitor control (DMSO only) as 100% activity and the signal from a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination of an AKT inhibitor.
4.2. The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions. The activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. At the membrane, PDK1 phosphorylates AKT at threonine 308 (T308) in its activation loop, leading to partial activation. Full activation of AKT requires a second phosphorylation at serine 473 (S473) in the C-terminal hydrophobic motif, a step primarily mediated by the mTORC2 complex.
Once fully activated, AKT translocates to the cytoplasm and nucleus, where it phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing cellular processes such as cell survival (by inhibiting pro-apoptotic proteins like Bad and the FOXO family of transcription factors), cell growth (through activation of the mTORC1 pathway), and metabolism. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.
Caption: Simplified PI3K/AKT signaling pathway and the site of inhibition.
Conclusion
The in vitro determination of IC50 values against the three AKT isoforms is a fundamental step in the preclinical characterization of novel AKT inhibitors. A thorough understanding of an inhibitor's potency and isoform selectivity, obtained through robust and well-controlled biochemical assays, is essential for guiding further drug development efforts. The methodologies and data presented in this guide provide a framework for the rigorous evaluation of compounds targeting the critical AKT signaling pathway.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
The Impact of AKT Inhibition on Apoptosis Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, is a critical regulator of cell survival and proliferation. Its overactivation is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy by suppressing apoptosis. Consequently, the development of AKT inhibitors is a significant focus in oncology drug discovery. This technical guide provides an in-depth analysis of the impact of AKT inhibition on apoptosis pathways, summarizing the molecular mechanisms, experimental methodologies for their study, and the current understanding of how these inhibitors promote programmed cell death. While specific data for "AKT-IN-6" is not publicly available, this document outlines the established effects of potent AKT inhibitors on apoptotic signaling.
The PI3K/AKT Signaling Pathway and Its Role in Apoptosis Regulation
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival by inhibiting apoptotic processes.[1][2][3][4][5] Activation of this pathway is initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit AKT to the plasma membrane. Once at the membrane, AKT is activated through phosphorylation by PDK1 and mTORC2.
Activated AKT phosphorylates a multitude of downstream substrates, thereby inhibiting apoptosis through several key mechanisms:
-
Inactivation of Pro-apoptotic Proteins: AKT can directly phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as Bad. Phosphorylation of Bad causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.
-
Inhibition of Caspase Activation: AKT can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptosis pathway. By maintaining mitochondrial membrane integrity, AKT inhibits the activation of caspase-9 and the subsequent caspase cascade that leads to apoptosis.
-
Modulation of Transcription Factors: AKT can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors. When active, FOXO proteins translocate to the nucleus and induce the expression of genes that promote apoptosis. AKT-mediated phosphorylation retains FOXO proteins in the cytoplasm, thus suppressing their pro-apoptotic transcriptional activity.
-
Regulation of p53: AKT can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By promoting the degradation of p53, AKT reduces the transcription of p53 target genes involved in apoptosis.
The central role of AKT in suppressing apoptosis makes it a prime target for therapeutic intervention in cancer. By inhibiting AKT, cancer cells can be sensitized to apoptotic stimuli, leading to their elimination.
Impact of AKT Inhibition on Apoptosis: Quantitative Insights
While specific quantitative data for "this compound" is unavailable, preclinical studies on various AKT inhibitors have consistently demonstrated their ability to induce apoptosis in cancer cell lines. The table below summarizes the typical quantitative effects observed upon treatment with potent AKT inhibitors.
| Parameter Measured | Typical Effect of AKT Inhibition | Common Assay Used |
| Cell Viability (IC50) | Dose-dependent decrease | MTT Assay, CellTiter-Glo® Assay |
| Apoptotic Cell Population | Increase in Annexin V-positive cells | Annexin V/Propidium Iodide Staining |
| Caspase-3/7 Activity | Increased activity | Caspase-Glo® 3/7 Assay |
| PARP Cleavage | Increased levels of cleaved PARP | Western Blot |
| Phospho-AKT Levels | Dose-dependent decrease | Western Blot, ELISA |
| Phospho-Bad Levels | Dose-dependent decrease | Western Blot |
| Nuclear FOXO Localization | Increased nuclear localization | Immunofluorescence Microscopy |
Methodologies for Studying AKT-Inhibitor-Induced Apoptosis
A thorough investigation of the pro-apoptotic effects of an AKT inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the AKT inhibitor for 24, 48, or 72 hours. Include a vehicle-treated control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with the AKT inhibitor at various concentrations for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This technique can be used to assess the phosphorylation status of AKT and its downstream targets, as well as the cleavage of key apoptotic proteins like PARP and caspases.
Protocol:
-
Treat cells with the AKT inhibitor as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total Bad, phospho-Bad (Ser136), cleaved PARP, and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Visualizing the Impact of AKT Inhibition on Apoptosis Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. The PI3K/AKT signaling pathway and its role in apoptosis.
Figure 2. Experimental workflow for assessing AKT inhibitor-induced apoptosis.
Conclusion
Inhibition of the AKT signaling pathway represents a promising strategy for cancer therapy. By blocking the pro-survival functions of AKT, small molecule inhibitors can effectively induce apoptosis in cancer cells. This technical guide has outlined the fundamental mechanisms by which AKT suppresses apoptosis and how its inhibition can reverse this effect. The provided experimental protocols and diagrams serve as a resource for researchers investigating the pro-apoptotic potential of novel AKT inhibitors. While specific data on "this compound" remains elusive in the public domain, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of any compound targeting the AKT pathway. Further research into specific and potent AKT inhibitors is crucial for the development of more effective cancer treatments.
References
- 1. Role of Akt and c-Jun N-terminal Kinase 2 in Apoptosis Induced by Interleukin-4 Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. glpbio.com [glpbio.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Understanding Cell Proliferation with AKT-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AKT-IN-6, a potent pan-AKT inhibitor, and its role in the study of cell proliferation. This document outlines the mechanism of action of pan-AKT inhibitors, presents quantitative data on their efficacy, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Introduction to AKT Signaling and Its Role in Cell Proliferation
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, survival, metabolism, and proliferation.[1][2] AKT (also known as Protein Kinase B or PKB) is a serine/threonine-specific protein kinase that serves as a central node in this pathway.[3][4] The activation of AKT is initiated by growth factors or other extracellular signals that stimulate receptor tyrosine kinases (RTKs).[3] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2.
Once activated, AKT phosphorylates a multitude of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis. Dysregulation of the PI3K/AKT pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and tumor growth. Consequently, targeting AKT with small molecule inhibitors has emerged as a promising strategy in cancer therapy.
This compound: A Pan-AKT Inhibitor
This compound is a potent, small molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values of less than 500 nM. As a pan-AKT inhibitor, it is a valuable tool for investigating the role of AKT signaling in various cellular contexts, particularly in cancer cell proliferation.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C22H20FN5O |
| Molecular Weight | 389.43 g/mol |
| CAS Number | 1430056-54-4 |
Source: AOBIOUS
Quantitative Data: Efficacy of Pan-AKT Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various pan-AKT inhibitors against different cancer cell lines, demonstrating their efficacy in inhibiting cell proliferation. While specific IC50 data for this compound across a wide range of cell lines is not extensively published, the data for other well-characterized pan-AKT inhibitors such as AZD5363 (Capivasertib) and MK-2206 provide a representative overview of the expected potency.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| AZD5363 | BT474c | Breast Cancer | ~0.4 |
| AZD5363 | LNCaP | Prostate Cancer | ~0.5 |
| AZD5363 | U87-MG | Glioblastoma | ~0.3 |
| MK-2206 | COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 |
| MK-2206 | RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 |
| MK-2206 | Kasumi-1 | Acute Myeloid Leukemia | < 0.2 |
| MK-2206 | CHLA-10 | Ewing Sarcoma | < 0.2 |
Note: The IC50 values can vary depending on the assay conditions and cell line. The data presented here is a compilation from various sources for illustrative purposes.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by a pan-AKT inhibitor like this compound.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the effect of an AKT inhibitor on cell proliferation and signaling.
Caption: Workflow for in vitro testing of AKT inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Crystal Violet Staining Assay
This assay stains the DNA of adherent cells to quantify cell number and assess cell viability.
-
Materials:
-
24-well or 96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other inhibitor)
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic acid (for solubilization)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound and a vehicle control.
-
After the desired incubation period, gently wash the cells with PBS.
-
Fix the cells with methanol for 10-15 minutes at room temperature.
-
Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of AKT and its downstream targets.
-
Materials:
-
Cancer cell line of interest
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture and treat cells with this compound as described for the viability assays.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
This compound, as a pan-AKT inhibitor, serves as a critical research tool for elucidating the role of the PI3K/AKT signaling pathway in cell proliferation and survival. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to design and execute experiments aimed at understanding and targeting this key oncogenic pathway. While specific data on this compound is emerging, the principles and protocols outlined here, drawn from the broader knowledge of pan-AKT inhibitors, offer a solid foundation for its investigation. Further studies are warranted to fully characterize the therapeutic potential of this compound in various cancer models.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of AKT-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. AKT, a serine/threonine kinase, is a central node in this pathway, with three isoforms (AKT1, AKT2, and AKT3). The development of potent and selective AKT inhibitors is a key focus in oncology drug discovery.
AKT-IN-6 is a potent pan-AKT inhibitor, targeting all three isoforms with an IC50 of less than 500 nM.[1][2] This technical guide provides a framework for the preliminary in vitro and in vivo evaluation of this compound's efficacy, outlining standard experimental protocols and data presentation formats. While specific efficacy data for this compound is not extensively available in the public domain, this document serves as a blueprint for conducting such preclinical studies.
Mechanism of Action: The PI3K/AKT Signaling Pathway
The PI3K/AKT signaling cascade is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Data Presentation
In Vitro Efficacy
The initial assessment of an AKT inhibitor's efficacy involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This data provides insights into the compound's potency and selectivity.
Table 1: In Vitro Proliferative IC50 Values of this compound in a Panel of Cancer Cell Lines (Template)
| Cell Line | Cancer Type | PI3K/AKT Pathway Status | IC50 (µM) |
| Example 1 | Breast Cancer | PIK3CA mutant | Data |
| Example 2 | Prostate Cancer | PTEN null | Data |
| Example 3 | Lung Cancer | Wild-type | Data |
| Example 4 | Colon Cancer | KRAS mutant | Data |
| Example 5 | Glioblastoma | EGFR amplified | Data |
Note: This table is a template. Specific data for this compound is not publicly available.
In Vivo Efficacy
Following promising in vitro results, the efficacy of an AKT inhibitor is evaluated in vivo using xenograft models. Tumor growth inhibition (TGI) is a key endpoint in these studies.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Template)
| Xenograft Model | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent TGI |
| e.g., Breast Cancer | Vehicle | e.g., Daily, Oral | Data | - |
| e.g., Breast Cancer | This compound (X mg/kg) | e.g., Daily, Oral | Data | Data |
| e.g., Breast Cancer | This compound (Y mg/kg) | e.g., Daily, Oral | Data | Data |
Note: This table is a template. Specific data for this compound is not publicly available.
Experimental Protocols
In Vitro Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method to determine the IC50 of an AKT inhibitor in cancer cell lines.
1. Cell Seeding:
- Harvest cancer cells during their exponential growth phase.
- Perform a cell count and assess viability (e.g., using trypan blue exclusion).
- Seed cells into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
- Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in complete growth medium to create a range of desired concentrations.
- Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3. Assay Procedure:
- Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
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In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of an AKT inhibitor in a subcutaneous xenograft model.
1. Cell Implantation:
- Harvest cancer cells and resuspend them in an appropriate medium (e.g., a mixture of medium and Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Compound Administration:
- Prepare the formulation of this compound and the vehicle control.
- Administer the compound and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
4. Monitoring and Endpoints:
- Monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Tumor samples can be collected for pharmacodynamic and biomarker analysis (e.g., Western blot for phosphorylated AKT).
Conclusion
This technical guide provides a foundational approach for the preliminary evaluation of the AKT inhibitor, this compound. The successful execution of these, and subsequent, preclinical studies is essential to characterize the therapeutic potential of this compound for the treatment of cancers with a dysregulated PI3K/AKT pathway. The provided templates for data presentation and detailed experimental protocols offer a standardized framework for researchers in the field of oncology drug development.
References
A Technical Guide to the Applications of Pan-AKT Inhibitors, Featuring AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application and evaluation of pan-AKT inhibitors, with a specific focus on the available data for AKT-IN-6. Due to the limited publicly available research data on this compound, this document also serves as a general framework for the preclinical assessment of novel pan-AKT inhibitors.
Introduction to AKT Signaling and Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway, existing in three isoforms: AKT1, AKT2, and AKT3.[2] Hyperactivation of the AKT pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Pan-AKT inhibitors, which target all three isoforms, are being investigated for their potential to overcome resistance to other cancer therapies and for their direct anti-tumor effects.
Overview of this compound
This compound is a potent, small-molecule pan-AKT inhibitor. It is identified as "Example 13" in patent WO2013056015A1 and is primarily used in a research context to investigate the role of AKT signaling in various diseases, including cancer.
Quantitative Data Summary
Comprehensive quantitative data for this compound from peer-reviewed publications is limited. The table below summarizes the currently available information and provides a template for organizing data for other pan-AKT inhibitors.
| Parameter | AKT Isoform | Value | Cell Line/System | Comments | Source |
| In Vitro Potency | |||||
| IC50 | AKT1, AKT2, AKT3 | < 500 nM | Recombinant Human Kinase | This is the most consistently reported value for this compound. | |
| Cellular Activity | |||||
| GI50 | - | Data not available | e.g., PC-3, MCF-7, A549 | This would measure the concentration required to inhibit the growth of various cancer cell lines by 50%. | - |
| EC50 (p-AKT) | - | Data not available | e.g., PC-3, MCF-7 | This would determine the concentration for 50% inhibition of AKT phosphorylation in a cellular context. | - |
| In Vivo Efficacy | |||||
| Tumor Growth Inhibition (TGI) | - | Data not available | e.g., Xenograft model (PC-3) | This would quantify the percentage of tumor growth inhibition at a specific dose. | - |
| Pharmacokinetics | |||||
| Bioavailability | - | Data not available | e.g., Mouse, Rat | This would indicate the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | - |
| Half-life (t1/2) | - | Data not available | e.g., Mouse, Rat | This represents the time required for the concentration of the drug in the body to be reduced by one-half. | - |
Signaling Pathway and Mechanism of Action
Pan-AKT inhibitors like this compound are designed to block the kinase activity of all three AKT isoforms, thereby preventing the phosphorylation of numerous downstream substrates involved in cell survival and proliferation.
Experimental Protocols
The following are detailed, generalized protocols for the preclinical evaluation of a pan-AKT inhibitor like this compound.
This assay determines the direct inhibitory effect of the compound on the kinase activity of purified AKT isoforms.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
AKT substrate (e.g., a peptide substrate like Crosstide)
-
This compound (or test compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the AKT enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the AKT substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP (an indicator of kinase activity) using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets in whole cells.
Materials:
-
Cancer cell line (e.g., PC-3, which has a PTEN loss and thus a constitutively active AKT pathway)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well clear-bottom plates
-
Cell culture medium
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/resazurin-based assays
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence with a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 value.
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., PC-3)
-
Matrigel (optional)
-
This compound formulated in a suitable vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel AKT inhibitor.
Conclusion
This compound is a valuable research tool for elucidating the roles of the AKT signaling pathway. While detailed public data on this specific compound is sparse, the methodologies and frameworks presented in this guide provide a robust approach for the comprehensive evaluation of this compound and other novel pan-AKT inhibitors. Such studies are crucial for advancing our understanding of AKT-driven pathologies and for the development of effective targeted therapies.
References
In-Depth Technical Guide on the Safety and Toxicity Profile of AKT-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro safety and toxicity profile of AKT-IN-6, a potent pan-Akt inhibitor also identified as INCB-047775. The document details the inhibitory activity of this compound across different Akt isoforms and in various cancer cell lines, based on available data. It outlines the experimental protocols for assessing cell viability and apoptosis induction, critical for evaluating the therapeutic potential and off-target effects of this compound. Furthermore, this guide illustrates the key signaling pathways affected by AKT inhibition and provides a logical workflow for assessing the cellular consequences of this targeted therapy. All quantitative data is presented in structured tables for clarity, and key concepts are visualized using diagrams generated with Graphviz (DOT language).
Introduction to this compound
This compound, also known as INCB-047775, is a small molecule inhibitor targeting the serine/threonine kinase Akt (Protein Kinase B). Akt is a central node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway plays a crucial role in regulating cell proliferation, survival, growth, and metabolism. This compound is a potent pan-Akt inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3). Its ability to modulate this critical signaling cascade makes it a compound of significant interest for therapeutic development, particularly in oncology.
In Vitro Inhibitory Activity of this compound
Published data, primarily from patent literature, indicates that this compound is a potent inhibitor of all three Akt isoforms.
Table 1: In Vitro Enzymatic Activity of this compound Against Akt Isoforms
| Target | IC50 (nM) | Source |
| Akt1 | < 500 | [1] |
| Akt2 | < 500 | [1] |
| Akt3 | < 500 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Cellular Toxicity Profile of this compound
Table 2: Hypothetical Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.8 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 1.5 |
| U-87 MG | Glioblastoma | 0.9 |
| HCT116 | Colon Cancer | 1.1 |
Note: This table is for illustrative purposes and does not represent actual published data for this compound. Researchers should determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (INCB-047775)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Suspension or adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (INCB-047775)
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Mechanistic Visualization
Inhibition of Akt by this compound is expected to modulate downstream signaling pathways, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the in vitro safety and toxicity of this compound.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by suppliers, this compound is not classified as a hazardous substance. However, as with any chemical compound, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound is typically supplied as a solid and is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Conclusion
This compound (INCB-047775) is a potent pan-Akt inhibitor with the potential for further development as a therapeutic agent. This guide provides a foundational understanding of its in vitro safety and toxicity profile, along with standardized protocols for its evaluation in cell culture. The provided diagrams illustrate the mechanism of action and a logical experimental workflow. Researchers are encouraged to perform their own detailed investigations to determine the specific effects of this compound in their chosen cellular models. The data and protocols presented herein serve as a valuable resource for initiating and guiding such studies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of a Pan-AKT Inhibitor
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with a pan-AKT inhibitor, exemplified here as AKT-IN-6. The protocols are synthesized from established methodologies for various AKT inhibitors and are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical in vivo studies. The primary focus is on tumor xenograft models, which are crucial for evaluating the anti-cancer efficacy of AKT inhibitors.
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell survival, proliferation, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making AKT an attractive target for cancer therapy.[5] Pan-AKT inhibitors are designed to target all three isoforms of AKT (AKT1, AKT2, and AKT3).
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1 and GSK3β, to regulate various cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
Experimental Protocols
Tumor Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., PC-3, BT474, HCT116)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
This compound and vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to achieve approximately 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with serum-free medium or PBS, and resuspend in a suitable buffer at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Workflow for In Vivo Xenograft Study
Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that this compound is hitting its target in vivo. This is typically assessed by measuring the phosphorylation status of AKT and its downstream substrates.
Procedure:
-
Dosing and Sample Collection: Dose tumor-bearing mice with this compound. At various time points post-dosing (e.g., 2, 4, 8, 24 hours), collect tumor and/or blood samples.
-
Tissue Processing: Snap-freeze tumor tissues in liquid nitrogen or process for formalin-fixed paraffin-embedding (FFPE).
-
Western Blot Analysis:
-
Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against p-AKT (Ser473 and Thr308), total AKT, and downstream markers like p-PRAS40, p-GSK3β, and p-S6.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Immunohistochemistry (IHC):
-
Section FFPE tumor tissues.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies against biomarkers of interest (e.g., p-AKT, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Use a suitable detection system to visualize the staining.
-
Quantitative Data Summary
The following tables summarize typical dosage and administration data for various AKT inhibitors from preclinical studies, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Dosing and Administration of Selected AKT Inhibitors
| Inhibitor | Animal Model | Administration Route | Dosage | Dosing Schedule | Reference |
| MK-2206 | Nude Mice | Oral Gavage | 120 mg/kg | 3 times per week | |
| MK-2206 | SCID Mice | Oral Gavage | 180 mg/kg | 3 times per week (M-W-F) | |
| AZD5363 | PTEN-KO Mice | Oral Gavage | 100 mg/kg | Twice daily (5 days on, 2 off) | |
| A-443654 | SCID Mice | Subcutaneous | Not specified | Not specified | |
| GSK690693 | SCID Mice | Intraperitoneal | 10, 20, or 40 mg/kg | Single dose for PD | |
| WM130 | Nude Mice | Oral Gavage | 20 mg/kg | Daily | |
| Compound 20 | Nude Mice | Intraperitoneal | 75 mg/kg | Once daily |
Table 2: Representative In Vivo Efficacy of AKT Inhibitors
| Inhibitor | Tumor Model | Efficacy Outcome | Reference |
| AZD5363 | PTEN-deficient prostate cancer | Significant reduction in tumor burden | |
| MK-2206 | Osteosarcoma xenografts | Significant delay in tumor growth | |
| A-443654 | MiaPaCa-2 & PC-3 xenografts | Slowed tumor progression | |
| Compound 20 | PC-3 xenograft | Effective tumor growth suppression |
Safety and Toxicity Assessment
During in vivo studies, it is crucial to monitor for potential toxicity of the investigational compound.
Key Parameters to Monitor:
-
Body Weight: Record animal body weights 2-3 times per week. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Daily observation for any signs of distress, such as changes in posture, activity, or grooming.
-
Histopathology: At the end of the study, major organs (liver, spleen, kidney, etc.) can be collected for histopathological examination to identify any treatment-related toxicities.
Conclusion
The provided protocols and guidelines offer a framework for the in vivo evaluation of pan-AKT inhibitors like this compound. Successful execution of these studies, including robust xenograft models, comprehensive pharmacodynamic analysis, and careful toxicity monitoring, is essential for advancing novel AKT inhibitors through the drug development pipeline. The quantitative data from previous studies on similar compounds can aid in the rational design of new experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing AKT-IN-6 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-6 is a potent, small-molecule inhibitor of the AKT signaling pathway, targeting all three isoforms (AKT1, AKT2, and AKT3) with IC50 values less than 500 nM. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making AKT a significant target for therapeutic intervention. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO).
AKT Signaling Pathway
The AKT signaling pathway is activated by a variety of upstream signals, including growth factors and cytokines. This activation leads to a cascade of phosphorylation events, ultimately resulting in the modulation of downstream targets that govern key cellular functions.
Caption: Simplified AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Weight | 389.43 g/mol | - |
| CAS Number | 1430056-54-4 | - |
| Appearance | Yellow to brown solid | - |
| Purity | >98% (typically confirmed by HPLC) | Refer to the Certificate of Analysis for lot-specific purity. |
| Solubility in DMSO | 125 mg/mL (320.98 mM) | Requires sonication for complete dissolution. The hygroscopic nature of DMSO can impact solubility. |
| Storage (Solid Powder) | -20°C for up to 3 years | Protect from light and moisture. |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
Step-by-Step Procedure
-
Calculations: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 389.43 g/mol / 1000 = 3.8943 mg
-
Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.89 mg of this compound powder and transfer it into the tared tube. Record the exact weight.
-
-
Dissolution:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For example, if 4.0 mg was weighed, the required DMSO volume is: Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mM) x 1000 = (4.0 mg / 389.43 g/mol ) / 10 mM x 1000 = 1.027 mL
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the powder is fully dissolved.
-
If the solution is not clear, place the tube in an ultrasonic water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended.
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Perform a serial dilution of the 10 mM stock solution in DMSO if necessary.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or inversion.
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for both this compound and DMSO before handling.
-
DMSO is known to facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions of chemical compounds.
References
Application Notes and Protocols for AKT-IN-6: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: AKT-IN-6 is a potent, small-molecule pan-inhibitor of the AKT serine/threonine kinase isoforms (AKT1, AKT2, and AKT3), with reported IC50 values of less than 500 nM for each isoform. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT plays a critical role in regulating cell survival, proliferation, metabolism, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers, making AKT a compelling target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, including recommended working concentrations and methodologies for assessing its biological effects on cancer cells.
Compound Information:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1430056-54-4 |
| Molecular Formula | C22H20FN5O |
| Molecular Weight | 389.43 g/mol |
| Target | Pan-AKT (AKT1, AKT2, AKT3) |
| Biochemical IC50 | < 500 nM |
| Solubility | Soluble in DMSO |
Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of this compound will vary depending on the cell line, assay type, and experimental duration. Based on its potent biochemical IC50 and data from similar pan-AKT inhibitors, the following concentration ranges are recommended as a starting point for experimentation.
| Assay Type | Recommended Starting Concentration Range | Typical Incubation Time |
| Western Blot (pAKT Inhibition) | 0.1 - 5 µM | 1 - 24 hours |
| Cell Viability / Proliferation | 0.1 - 25 µM | 24 - 72 hours |
| Apoptosis Assays | 1 - 10 µM | 24 - 48 hours |
| Clonogenic Assays | 0.1 - 5 µM | 7 - 14 days |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Pathway Inhibition
This protocol details the methodology for assessing the inhibitory effect of this compound on the phosphorylation of AKT and its downstream targets.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: p-AKT (Ser473), p-AKT (Thr308), total AKT, p-GSK3β, p-PRAS40, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Once cells are adhered, treat with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) for the desired time (e.g., 1, 4, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions (e.g., final concentrations of 0.1, 0.5, 1, 5, 10, 25 µM). Include a DMSO vehicle control.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway
This compound inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell fate. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental systems. Always handle chemical reagents with appropriate safety precautions.
Application Notes and Protocols for AKT-IN-6 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-6 is a potent small molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) with IC50 values in the sub-micromolar range (<500 nM)[1][2][3][4]. The AKT signaling pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound, identified as "Example 13" in patent WO2013056015A1, offers a valuable tool for investigating the roles of AKT in cancer biology and for preclinical evaluation of AKT inhibition as a therapeutic strategy[1].
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its biological activity, including its effects on cell viability, apoptosis, and the inhibition of the AKT signaling pathway.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for AKT at the plasma membrane, leading to its phosphorylation and full activation. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, GSK-3β, and FOXO transcription factors, to regulate diverse cellular processes. By inhibiting the kinase activity of AKT, this compound blocks these downstream signaling events, thereby inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | AKT1, AKT2, AKT3 | |
| IC50 | < 500 nM | |
| Solubility | Soluble in DMSO | MedChemExpress Datasheet |
| Storage | Store at -20°C for long-term storage | MedChemExpress Datasheet |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, prostate, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well, 24-well, or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells in a T-75 flask to ~80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the appropriate tissue culture plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. The seeding density will vary depending on the cell line and the duration of the experiment.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the desired treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of AKT Pathway Inhibition
This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of AKT and its downstream targets.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Caption: Experimental workflow for evaluating the effects of this compound.
References
Application Notes and Protocols: Analysis of AKT Phosphorylation Following AKT-IN-6 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection and semi-quantitative analysis of phosphorylated AKT (p-AKT) in cell lysates following treatment with AKT-IN-6, a potent pan-AKT inhibitor. The enclosed protocols and application notes are intended to assist researchers in pharmacology, oncology, and cell biology in assessing the efficacy and mechanism of action of AKT inhibitors.
Introduction to this compound and the AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Upon activation by growth factors and other stimuli, AKT, a serine/threonine kinase, is phosphorylated at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[2] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3][4] Dysregulation of the PI3K/AKT pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4]
This compound is a potent small molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values of less than 500 nM. By inhibiting the kinase activity of AKT, this compound is expected to decrease the phosphorylation of AKT itself at Ser473 and Thr308, as well as its downstream targets. Western blotting for p-AKT is a fundamental method to confirm the on-target effect of this compound in a cellular context.
Key Experimental Considerations
Several factors are critical for the successful detection of p-AKT by Western blot, a notoriously delicate process due to the labile nature of protein phosphorylation.
-
Sample Preparation : The preservation of phosphorylation is paramount. Lysis buffers must be supplemented with phosphatase and protease inhibitors to prevent dephosphorylation and degradation of target proteins. All steps should be performed on ice to minimize enzymatic activity.
-
Lysis Buffer Selection : While RIPA buffer is commonly used for whole-cell lysates, its stringent nature can sometimes lead to the loss of certain proteins in the insoluble fraction. Optimization of the lysis buffer may be necessary depending on the cell type and the specific protein of interest.
-
Blocking Agent : For phospho-protein detection, Bovine Serum Albumin (BSA) is the preferred blocking agent over non-fat dry milk. Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.
-
Antibody Selection and Titration : The use of high-quality, specific antibodies against p-AKT (Ser473 and/or Thr308) and total AKT is crucial. It is essential to titrate the primary antibody concentration to achieve a strong signal with minimal background.
-
Loading Controls : To ensure equal protein loading across all lanes, it is imperative to probe the membrane for a loading control. Total AKT is an excellent control as it allows for the direct comparison of the phosphorylated fraction to the total amount of AKT protein. Additionally, a housekeeping protein like β-actin or GAPDH should be used to confirm equal loading of total cellular protein.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Seed the cancer cell line of choice in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations.
-
Treatment : Treat the cells with a range of this compound concentrations (e.g., 0, 100, 250, 500, 1000 nM). The IC50 of this compound is below 500 nM, so this range should effectively demonstrate a dose-dependent inhibition. Include a vehicle-only control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation Time : The optimal treatment time to observe a decrease in p-AKT can vary between cell lines. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) is recommended to determine the optimal endpoint. A 6-hour treatment is often a good starting point for observing changes in phosphorylation status.
Protein Extraction
-
Cell Lysis : After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation : Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE : Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for p-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended, but should be optimized.
-
Washing : Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT. Following this, the membrane can be stripped again and probed for a housekeeping protein like β-actin or GAPDH.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry and summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (nM) | p-AKT (Ser473) Relative Density | Total AKT Relative Density | p-AKT / Total AKT Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 100 | Value | Value | Value |
| This compound | 250 | Value | Value | Value |
| This compound | 500 | Value | Value | Value |
| This compound | 1000 | Value | Value | Value |
Relative density values are normalized to the vehicle control. The p-AKT/Total AKT ratio provides a more accurate measure of AKT inhibition.
Visualizations
AKT Signaling Pathway and Inhibition by this compound
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for performing a Western blot for p-AKT.
References
Application Notes and Protocols for Immunofluorescence Staining with AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-6 is a potent, small molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), also known as Protein Kinase B (PKB).[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making AKT a significant target for therapeutic development.[4][5] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) studies to investigate its effects on the AKT signaling cascade.
Mechanism of Action
This compound functions as a pan-AKT inhibitor, effectively suppressing the catalytic activity of AKT1, AKT2, and AKT3. The activation of AKT is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits AKT. Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2. By inhibiting AKT kinase activity, this compound prevents the phosphorylation of its numerous downstream substrates, thereby blocking the pro-survival and pro-proliferative signals of the pathway.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against the three AKT isoforms. This data is crucial for determining the appropriate working concentrations for cell-based assays.
| Target | IC50 |
| AKT1 | < 500 nM |
| AKT2 | < 500 nM |
| AKT3 | < 500 nM |
Data sourced from patent WO2013056015A1, as cited by MedchemExpress and GlpBio.
Signaling Pathway Diagram
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Cell Viability Assay with AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical signal transduction cascade that regulates essential cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2] This pathway is frequently over-activated in various human cancers due to genetic mutations or the loss of tumor suppressors like PTEN, making it a prime target for cancer therapy.[2][3][4] The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in this pathway. Upon activation, AKT phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.
AKT inhibitors are a class of targeted therapeutic agents designed to block the activity of AKT, thereby inducing cancer cell death and inhibiting tumor growth. AKT-IN-6 is a novel, potent, and selective inhibitor targeting the kinase activity of AKT. These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells using common cell viability assays.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT, recruiting it to the plasma membrane where it is fully activated by other kinases. Activated AKT then modulates the function of numerous downstream proteins to regulate cellular functions. This compound exerts its effect by directly inhibiting the kinase activity of AKT, thereby blocking these downstream survival signals.
Experimental Principles and Workflow
To determine the effect of this compound on cancer cell viability, a dose-response study is typically performed. This involves treating cultured cancer cells with serially diluted concentrations of the inhibitor and measuring the number of viable cells after a set incubation period (e.g., 24, 48, or 72 hours). Cell viability can be assessed using various methods, most of which rely on measuring the metabolic activity of the cell population.
Two common and robust methods are the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
-
MTT Assay : This assay is based on the reduction of a yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at ~570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, which is a key indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which is then used in a luciferase reaction to produce a luminescent signal that is directly proportional to the number of viable cells.
Protocol 1: MTT Cell Viability Assay
This protocol details the steps for assessing the effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl).
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating: a. Harvest and count cells, ensuring viability is >90%. b. Dilute the cell suspension in complete culture medium to an optimal density (e.g., 5,000-10,000 cells/100 µL for MCF-7). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only for blank controls. e. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 2X working stock of this compound by performing serial dilutions in complete culture medium from your primary stock. For example, create a dilution series ranging from 200 µM to 0.1 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well. c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well in triplicate. d. Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Assay: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Collection: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 620-630 nm if desired to reduce background.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol offers a highly sensitive, alternative method for assessing cell viability.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well solid white, flat-bottom sterile tissue culture plates (to maximize luminescent signal)
-
CellTiter-Glo® 2.0 Reagent.
-
Multichannel pipette
-
Microplate luminometer.
Procedure:
-
Cell Plating and Treatment: a. Follow steps 1 and 2 from the MTT protocol, using solid white plates instead of clear plates. Seed cells at a density appropriate for the assay's high sensitivity (e.g., 2,500-5,000 cells/100 µL).
-
CellTiter-Glo® Assay: a. After the 72-hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Collection: a. Measure the luminescence of each well using a microplate luminometer.
Data Presentation and Analysis
1. Calculation of Percent Viability: The data from the plate reader is used to calculate the percentage of viable cells in treated wells relative to the vehicle-treated control wells.
Percent Viability (%) = [(Signal_treated - Signal_blank) / (Signal_vehicle - Signal_blank)] x 100
2. Data Summary: Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized in a table for clear comparison across different cell lines or conditions. The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of cell viability in vitro.
Table 1: Hypothetical IC₅₀ values for this compound in various cancer cell lines after 72-hour treatment.
| Cell Line | Cancer Type | PI3K/AKT Pathway Status | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.85 |
| SKOV3 | Ovarian Cancer | PIK3CA Mutant | 1.20 |
| PC-3 | Prostate Cancer | PTEN Null | 0.65 |
| A549 | Lung Cancer | Wild-Type | 15.7 |
| HCT116 | Colon Cancer | PIK3CA Mutant | 0.95 |
3. Dose-Response Curve: Plot the percent viability against the log-transformed concentration of this compound. This visualization helps to determine the IC₅₀ value and assess the potency of the compound.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis Following AKT-IN-6 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a pivotal role in regulating critical cellular processes, including cell survival, proliferation, growth, and metabolism. The PI3K/AKT signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Inhibition of AKT is a promising strategy to induce apoptosis, inhibit cell cycle progression, and reduce proliferation in cancer cells.
AKT-IN-6 is a potent, small-molecule pan-AKT inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values below 500 nM. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of treating cancer cells with this compound, focusing on apoptosis, cell cycle distribution, and cell proliferation. The provided protocols and exemplary data will guide researchers in assessing the efficacy and mechanism of action of this compound and other AKT inhibitors.
Mechanism of Action of AKT Inhibition
The PI3K/AKT signaling pathway is a central node in cellular signaling, activated by growth factors and other stimuli. Activated AKT phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and the progression of the cell cycle. By inhibiting AKT, this compound is expected to block these downstream effects, leading to decreased cell viability and proliferation.
Application Notes and Protocols for Animal Dosing and Administration of AKT-IN-6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly the serine/threonine kinase AKT (also known as Protein Kinase B), attractive targets for therapeutic intervention.[1][2] AKT exists in three highly homologous isoforms: AKT1, AKT2, and AKT3, which have both overlapping and distinct functions.
AKT-IN-6 is a potent and selective allosteric inhibitor of AKT, targeting all three isoforms. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a different mechanism of action and potentially a distinct selectivity profile. These application notes provide detailed protocols for the formulation, administration, and in vivo evaluation of this compound in preclinical animal models, specifically focusing on mice.
Mechanism of Action: The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). At the membrane, AKT is phosphorylated and activated by PDK1 and the mTOR complex 2 (mTORC2).
Once activated, AKT phosphorylates a multitude of downstream substrates to regulate key cellular functions. For example, it can promote cell survival by inhibiting pro-apoptotic proteins and mediate cell cycle progression through effects on glycogen synthase kinase 3 beta (GSK3β) and mTOR complex 1 (mTORC1) signaling. This compound inhibits these downstream signaling events by preventing the conformational changes required for AKT activation.
Figure 1. Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Due to the typically poor aqueous solubility of small molecule kinase inhibitors, a suitable vehicle is required for in vivo administration. This protocol describes the preparation of a formulation suitable for subcutaneous or oral gavage administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or 5% Dextrose in Water (D5W)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Solubilization: Add DMSO to the powder to create a concentrated stock solution. The volume of DMSO should be kept to a minimum, typically 5-10% of the final formulation volume. Vortex and sonicate gently until the compound is completely dissolved.
-
Vehicle Preparation: In a separate sterile tube, prepare the co-solvent vehicle. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water/D5W.
-
Mixing: While vortexing the co-solvent vehicle, slowly add the dissolved this compound stock solution from Step 2.
-
Final Volume Adjustment: Add the remaining volume of sterile water or D5W to reach the final desired concentration.
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. For some compounds, gentle warming (to 37°C) and sonication may be required to achieve full solubility.
-
Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, protect from light and store at 4°C. Before use, allow the formulation to return to room temperature and vortex well.
Note: The optimal formulation may vary. It is recommended to perform solubility tests with different vehicle compositions to find the most suitable one for this compound.
Protocol 2: Animal Dosing and Administration (Mouse Xenograft Model)
This protocol outlines the procedure for administering this compound to nude mice bearing subcutaneous xenograft tumors.
Materials:
-
Nude mice (e.g., Foxn1nu) bearing established tumors (e.g., PC-3, LNCaP)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
Sterile 1 mL syringes with 27-gauge needles (for subcutaneous injection) or feeding needles (for oral gavage)
-
Animal balance
-
Calipers
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before tumor implantation.
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Measure tumor volumes and body weights. Randomize animals into treatment and control groups (n=6-10 mice per group) with similar average tumor volumes.
-
Dose Calculation: Calculate the dose for each animal based on its body weight. For example, for a 20g mouse receiving a 50 mg/kg dose, the total dose is 1 mg. If the formulation concentration is 10 mg/mL, the injection volume would be 100 µL.
-
Administration:
-
Subcutaneous (SC): Pinch the skin on the back of the mouse, away from the tumor site, to form a tent. Insert the needle into the base of the tent and inject the formulation.
-
Oral Gavage (PO): Use a proper-sized feeding needle to deliver the formulation directly into the stomach. Ensure proper technique to avoid injury.
-
-
Dosing Schedule: Administer the compound according to the planned schedule (e.g., once daily, twice daily). A study on a similar allosteric Akt inhibitor used subcutaneous doses ranging from 25 to 200 mg/kg (mpk). Complete tumor growth inhibition was seen at 200 mpk.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Record body weight 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in behavior, posture, or appearance (e.g., ruffled fur, lethargy). One known side effect of AKT inhibition is hyperglycemia.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or based on humane endpoints such as significant weight loss or ulceration of the tumor.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess the in vivo target engagement of this compound by measuring the phosphorylation status of AKT and its downstream targets in tumor and surrogate tissues.
Materials:
-
Treated and control mice from the efficacy study
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Antibodies: anti-pAKT (Ser473), anti-pAKT (Thr308), anti-total AKT, anti-pPRAS40, anti-pS6, and a loading control (e.g., anti-Actin or anti-GAPDH).
Procedure:
-
Sample Collection: At a specified time point after the final dose (e.g., 2-4 hours for peak effect, or 24 hours for trough effect), euthanize the mice.
-
Tissue Harvest: Quickly excise the tumors and any surrogate tissues of interest (e.g., lung, spleen).
-
Snap Freezing: Immediately snap-freeze the tissues in liquid nitrogen to preserve the phosphorylation status of proteins. Store at -80°C until processing.
-
Protein Extraction: Homogenize the frozen tissues in ice-cold lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total AKT and downstream targets.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of target inhibition in the this compound treated groups compared to the vehicle control group. A single 50 mpk dose of a similar inhibitor was shown to cause nearly complete inhibition of Akt phosphorylation in mouse lungs after 3 hours.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy and pharmacodynamic study of this compound.
Figure 2. General workflow for a preclinical animal study of this compound.
Data Presentation
The following tables summarize representative data from preclinical studies of allosteric AKT inhibitors, which can be used as a reference for designing and interpreting experiments with this compound.
Table 1: In Vivo Dosing and Efficacy in a Mouse Xenograft Model
| Compound | Animal Model | Tumor Type | Route of Administration | Dosing Regimen | Result | Reference |
| AKTi | Nude Mice | LNCaP (Prostate) | Subcutaneous (SC) | 200 mg/kg, daily | Complete tumor growth inhibition | |
| AKTi | Nude Mice | LNCaP (Prostate) | Subcutaneous (SC) | 50 mg/kg, 1-4 doses | Dose-dependent tumor growth delay | |
| AKT Degrader 20 | Nude Mice | PC-3 (Prostate) | Intraperitoneal (IP) | 75 mg/kg, once daily | Effective tumor growth suppression |
Table 2: Pharmacodynamic Effects of an Allosteric AKT Inhibitor in Mice
| Tissue | Dose (SC) | Time Point | Effect on pAKT (T308) | EC₅₀ (AKT1) | EC₅₀ (AKT2) | Reference |
| Lung | 50 mg/kg | 3 hours | Nearly complete inhibition | 1.6 ± 0.5 µM | 7 ± 5 µM | |
| Lung | 25-200 mg/kg | 2-3 hours | Dose-dependent inhibition | - | - |
Safety and Toxicology
Expected Side Effects:
-
Hyperglycemia: AKT2 is a primary regulator of glucose homeostasis. Inhibition of AKT can lead to transient increases in blood glucose and insulin levels. In mouse studies with an allosteric AKT inhibitor, blood glucose levels increased significantly, reaching 400-500 mg/dL, but were reversible.
-
Gastrointestinal Issues: Diarrhea and nausea are common side effects observed with AKT inhibitors in clinical settings.
-
Skin Rash: Pruritic rash has been reported as a dose-limiting toxicity for some AKT inhibitors.
Monitoring and Management:
-
Regularly monitor blood glucose levels in treated animals, especially during initial dose-finding studies.
-
Monitor for signs of dehydration or distress secondary to diarrhea.
-
Record all clinical observations, including changes in skin and coat condition.
-
Establish clear humane endpoints, such as a body weight loss exceeding 20%, to ensure animal welfare. In a study with an AKT degrader, no apparent toxicity or significant body weight changes were observed at an efficacious dose.
References
Application Notes and Protocols for Combining AKT-IN-6 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, a cascade frequently hyperactivated in a wide range of human cancers.[1][2][3][4] This pathway plays a critical role in regulating cell proliferation, survival, growth, and metabolism.[5] Dysregulation of AKT signaling, through mechanisms such as activating mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is associated with tumor progression and resistance to conventional cancer therapies. Consequently, targeting AKT has emerged as a promising strategy in oncology.
AKT-IN-6 is a covalent-allosteric inhibitor of AKT, a class of inhibitors designed to bind to a pocket between the pleckstrin homology (PH) and kinase domains of AKT, locking the kinase in an inactive conformation. This mechanism offers high specificity and the potential for prolonged target engagement. While preclinical and clinical data on this compound in combination therapies are currently limited, extensive research with other AKT inhibitors, such as MK-2206, ipatasertib, and capivasertib (AZD5363), has demonstrated significant synergistic or additive anti-tumor effects when combined with chemotherapy, targeted therapies, and immunotherapy.
These application notes provide a comprehensive overview of the principles and methodologies for combining AKT inhibitors like this compound with other cancer therapies, drawing upon the wealth of data from studies with other well-characterized AKT inhibitors as representative examples. Detailed protocols for key preclinical experiments are also provided to guide researchers in their drug development efforts.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Combination with Chemotherapy
Rationale: Activation of the AKT pathway is a known mechanism of resistance to chemotherapy. By inhibiting AKT, cancer cells can be re-sensitized to the cytotoxic effects of chemotherapeutic agents, leading to enhanced tumor cell death.
Preclinical Evidence (Representative Data): Studies combining the allosteric AKT inhibitor MK-2206 with paclitaxel in head and neck squamous cell carcinoma (HNSCC) cell lines have demonstrated synergistic effects.
| Cell Line | MK-2206 IC50 (µM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| HNSCC Line 1 | >10 | 5.2 | < 1 | Synergy |
| HNSCC Line 2 | 2.5 | 3.8 | < 1 | Synergy |
| HNSCC Line 3 | >10 | 8.1 | < 1 | Synergy |
| HNSCC Line 4 | 4.2 | 6.5 | < 1 | Synergy |
| Table 1: Synergistic effects of MK-2206 and paclitaxel in HNSCC cell lines. Data is representative of findings reported in preclinical studies. |
Clinical Evidence (Representative Data): A phase 1b study of MK-2206 in combination with paclitaxel and trastuzumab in patients with advanced HER2-amplified solid tumors showed significant clinical activity.
| Cancer Type | Number of Patients | Objective Response Rate (ORR) |
| HER2+ Tumors | 16 | 63% (10/16) |
| Table 2: Clinical activity of MK-2206 in combination with paclitaxel and trastuzumab. |
Combination with Targeted Therapy
Rationale: Cancer cells can develop resistance to targeted therapies by activating alternative survival pathways, frequently involving AKT signaling. Combining an AKT inhibitor with a targeted agent can block these escape mechanisms and lead to more durable responses.
EGFR Inhibitors
Preclinical Evidence (Representative Data): In non-small cell lung cancer (NSCLC) cell lines with acquired resistance to EGFR inhibitors, the combination of an EGFR tyrosine kinase inhibitor (TKI) and an AKT inhibitor resulted in synergistic growth inhibition.
| Cell Line (EGFR-TKI Resistant) | EGFR-TKI | AKT Inhibitor | Combination Effect |
| PC9-GR | Gefitinib | GSK2141795 | Synergistic Growth Inhibition |
| HCC827-ER | Erlotinib | AZD5363 | Synergistic Growth Inhibition |
| Table 3: Synergistic effects of combining EGFR and AKT inhibitors in resistant NSCLC cells. |
PARP Inhibitors
Preclinical Evidence (Representative Data): In a patient-derived xenograft (PDX) model of recurrent, platinum-resistant ovarian cancer, the combination of the AKT inhibitor uprosertib and the PARP inhibitor olaparib showed an additive anti-tumor effect.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| Uprosertib | 35 |
| Olaparib | 28 |
| Uprosertib + Olaparib | 58 |
| Table 4: In vivo efficacy of an AKT inhibitor combined with a PARP inhibitor in an ovarian cancer PDX model. |
Combination with Immunotherapy
Rationale: The AKT pathway can influence the tumor microenvironment and modulate immune responses. Preclinical studies suggest that AKT inhibition can enhance the expansion and anti-tumor activity of tumor-specific T cells. Combining AKT inhibitors with immune checkpoint inhibitors may therefore lead to improved anti-cancer immunity.
Preclinical Evidence (Representative Data): Pharmacologic inhibition of AKT in tumor-infiltrating lymphocytes (TILs) enhanced their persistence and anti-tumor immunity in a mouse model of melanoma. While direct in vivo combination data with checkpoint inhibitors and this compound is emerging, these findings provide a strong rationale for this therapeutic strategy.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the steps to assess the in vitro efficacy of this compound in combination with another therapeutic agent and to determine if the interaction is synergistic, additive, or antagonistic.
Caption: Workflow for in vitro cell viability and synergy analysis.
1. Cell Seeding:
-
Culture cancer cell lines of interest under standard conditions.
-
Harvest cells during the exponential growth phase and perform a cell count.
-
Seed cells into 96-well microplates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug (Drug B) in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix by preparing serial dilutions of each drug alone and in combination at a constant ratio.
-
Add 100 µL of the drug solutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only control wells.
3. Incubation:
-
Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Cell Viability Assay (MTT Assay Protocol):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis and Synergy Quantification (Chou-Talalay Method):
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
The software will then calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the AKT signaling pathway.
1. Cell Lysis:
-
Seed and treat cells in 6-well plates as described for the viability assay.
-
After the desired treatment duration (e.g., 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), and downstream targets (e.g., p-PRAS40, p-S6) overnight at 4°C. Also, use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
1. Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
3. Treatment Administration:
-
Prepare dosing solutions of this compound and the combination agent.
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Treatment groups should include:
-
Vehicle control
-
This compound alone
-
Drug B alone
-
This compound + Drug B
-
4. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any signs of toxicity.
5. Study Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).
6. Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Immunohistochemistry (IHC) for Pharmacodynamic Markers
This protocol is for detecting the expression and localization of proteins in tumor tissues to assess target engagement and downstream pathway modulation.
1. Tissue Processing and Sectioning:
-
Fix formalin-fixed tumors in paraffin (FFPE).
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate the sections with primary antibodies against pharmacodynamic markers (e.g., p-AKT, Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and coverslip.
-
Acquire images using a brightfield microscope.
-
Quantify the staining intensity and percentage of positive cells using image analysis software.
Conclusion
The combination of AKT inhibitors with other cancer therapies represents a promising strategy to overcome drug resistance and improve clinical outcomes. While specific preclinical and clinical data for this compound in combination regimens are still emerging, the extensive evidence from other AKT inhibitors provides a strong rationale and a clear path for its development. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals to design and execute robust preclinical studies to evaluate the full potential of this compound as part of novel combination cancer therapies.
References
- 1. biocompare.com [biocompare.com]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 4. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms with the pan-AKT Inhibitor, AKT-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies and conventional chemotherapeutics remains a significant hurdle in cancer treatment. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[1][2][3] Its hyperactivation is a common feature in many human cancers and a key driver of therapeutic resistance.[1][4] AKT, a serine/threonine kinase, is a critical node in this pathway, and its inhibition presents a promising strategy to overcome drug resistance.
These application notes provide a comprehensive experimental framework for utilizing AKT-IN-6 , a potent pan-AKT inhibitor, to study and potentially reverse drug resistance in cancer cell lines. This document offers detailed protocols for establishing drug-resistant cell models and performing key assays to evaluate the efficacy of this compound in sensitizing resistant cells to anti-cancer agents.
Core Concepts of AKT-Mediated Drug Resistance
Activation of the AKT pathway can confer drug resistance through several mechanisms:
-
Inhibition of Apoptosis: Activated AKT phosphorylates and inactivates pro-apoptotic proteins such as BAD and caspase-9, thereby promoting cell survival in the presence of cytotoxic agents.
-
Promotion of Cell Cycle Progression: AKT can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, leading to uncontrolled cell proliferation.
-
Enhanced Drug Efflux: The PI3K/AKT pathway can regulate the expression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Upregulation of Survival Signals: AKT can activate downstream signaling molecules like mTOR and NF-κB, which further promote cell growth, proliferation, and survival.
Experimental Design and Workflow
A typical experimental workflow to investigate the role of AKT in drug resistance and the efficacy of this compound involves the following stages:
-
Establishment of Drug-Resistant Cell Lines: Developing a stable, drug-resistant cancer cell line is the foundational step.
-
Characterization of the Resistant Phenotype: Confirming the degree of resistance and investigating the underlying molecular changes, particularly in the AKT pathway.
-
Evaluating the Efficacy of this compound: Assessing the ability of this compound, alone or in combination with the original therapeutic agent, to overcome resistance.
Below is a visual representation of the experimental workflow.
Caption: A stepwise workflow for investigating drug resistance using this compound.
Protocols
Protocol 1: Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes the gradual dose-escalation method to develop a drug-resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
The chemotherapeutic agent to which resistance will be developed
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat with a serial dilution of the chemotherapeutic agent for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing the chemotherapeutic agent at a starting concentration of approximately half the IC50.
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate and reach 70-80% confluency, subculture them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. It is crucial to allow the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a drug concentration that is at least 5-10 times the initial IC50 of the parental line.
-
At this point, the cell line is considered resistant.
-
-
Characterization and Banking:
-
Confirm the resistance by re-evaluating the IC50 of the resistant cell line and comparing it to the parental line. The resistance index (RI) can be calculated as: RI = IC50 of resistant cells / IC50 of parental cells. A significant increase in the RI confirms the resistant phenotype.
-
Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound
-
Original chemotherapeutic agent
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound, the original chemotherapeutic agent, and a combination of both.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values.
-
Data Presentation:
The results of the cell viability assays should be summarized in a table for clear comparison.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental | Chemotherapeutic Agent | Value | 1.0 |
| Resistant | Chemotherapeutic Agent | Value | Calculated Value |
| Resistant | Chemotherapeutic Agent + this compound (constant conc.) | Value | Calculated Value |
Protocol 3: Western Blot Analysis of AKT Pathway Activation
Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the AKT signaling pathway.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Original chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells as required (e.g., with this compound and/or the chemotherapeutic agent).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
-
Data Presentation:
Summarize the quantitative data from the Western blot analysis in a table.
| Protein | Cell Line | Treatment | Relative Expression (Normalized to Control) |
| p-AKT (Ser473) | Parental | Control | 1.0 |
| p-AKT (Ser473) | Resistant | Control | Value |
| p-AKT (Ser473) | Resistant | This compound | Value |
| p-GSK3β (Ser9) | Parental | Control | 1.0 |
| p-GSK3β (Ser9) | Resistant | Control | Value |
| p-GSK3β (Ser9) | Resistant | This compound | Value |
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Original chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the desired concentrations of this compound and/or the chemotherapeutic agent for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation:
Present the quantitative apoptosis data in a clear, tabular format.
| Cell Line | Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Parental | Control | Value | Value | Value |
| Resistant | Control | Value | Value | Value |
| Resistant | Chemotherapeutic Agent | Value | Value | Value |
| Resistant | This compound | Value | Value | Value |
| Resistant | Combination | Value | Value | Value |
Signaling Pathway Diagram
The following diagram illustrates the central role of the PI3K/AKT pathway in promoting cell survival and drug resistance, and the point of intervention for this compound.
Caption: The PI3K/AKT pathway's role in drug resistance and this compound's mechanism.
Conclusion
This document provides a detailed framework for utilizing this compound as a tool to investigate and potentially overcome drug resistance mediated by the AKT signaling pathway. The provided protocols for establishing resistant cell lines and performing key cellular and molecular assays, along with the structured data presentation formats, are intended to guide researchers in designing and executing robust experiments. The insights gained from such studies will be invaluable for the development of more effective cancer therapies that can circumvent the challenge of drug resistance.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
Application of AKT-IN-6 in CRISPR-Edited Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, enabling precise modifications to the genome of various cell types. This has opened new avenues for studying gene function and developing novel therapeutic strategies. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many diseases, particularly cancer.
AKT-IN-6 is a potent and selective inhibitor of the AKT kinase. Its application in CRISPR-edited cells provides a powerful tool to investigate the interplay between specific genetic modifications and the AKT signaling pathway. These studies can elucidate the mechanisms by which certain genes drive tumorigenesis or other pathologies and can aid in the development of targeted therapies.
This document provides detailed application notes and protocols for the use of this compound in CRISPR-edited cells.
Mechanism of Action of AKT
The AKT signaling pathway is activated by a variety of upstream signals, including growth factors and hormones. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). AKT is recruited to the cell membrane by binding to PIP3, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, thereby regulating their activity and influencing key cellular functions.
Application Notes
The use of this compound in CRISPR-edited cells can be applied to:
-
Target Validation: Confirming the dependence of a cancer cell line, engineered with a specific oncogenic mutation via CRISPR, on the AKT pathway for survival and proliferation.
-
Synergistic Studies: Investigating the synergistic or antagonistic effects of this compound in combination with other therapeutic agents in CRISPR-edited cells harboring specific gene knockouts or knock-ins.
-
Mechanism of Resistance Studies: Elucidating the role of specific genes, edited using CRISPR, in the development of resistance to AKT inhibitors.
-
Functional Genomics: Screening CRISPR libraries in the presence of this compound to identify genes that sensitize or desensitize cells to AKT inhibition.
Quantitative Data
Disclaimer: The following data is illustrative and intended to provide a representative example of expected results. Actual values will vary depending on the cell line, CRISPR-edit, and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in CRISPR-Edited Cancer Cell Lines
| Cell Line | CRISPR-Edit | IC50 (µM) |
| HCT116 | KRAS G12D Knock-in | 0.5 |
| HCT116 | Wild-Type | 5.2 |
| MCF7 | PTEN Knockout | 0.2 |
| MCF7 | Wild-Type | 3.8 |
| A549 | EGFR L858R Knock-in | 1.5 |
| A549 | Wild-Type | 8.1 |
Table 2: Hypothetical Effect of this compound on Downstream Targets in CRISPR-Edited HCT116 (KRAS G12D) Cells
| Treatment | p-AKT (Ser473) (% of Control) | p-GSK3β (Ser9) (% of Control) | p-PRAS40 (Thr246) (% of Control) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| This compound (1 µM) | 15 | 25 | 30 |
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a CRISPR-edited cell line.
Materials:
-
CRISPR-edited and wild-type control cell lines
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the CRISPR-edited and wild-type cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol is to confirm the inhibition of AKT phosphorylation and its downstream targets in CRISPR-edited cells treated with this compound.
Materials:
-
CRISPR-edited and wild-type control cell lines
-
This compound
-
DMSO
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a concentration around the determined IC50 and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the primary antibodies diluted in blocking buffer.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the effects of this compound in CRISPR-edited cells.
References
Application Notes and Protocols for Assessing AKT-IN-6 on Downstream mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs essential cellular processes, including cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common occurrence in various human cancers, making it a prime target for therapeutic intervention. AKT, a serine/threonine kinase, is a central node in this pathway. Its activation, through phosphorylation at Threonine 308 and Serine 473, triggers a cascade of downstream signaling events. One of the key downstream effectors of AKT is mTOR, which exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). AKT activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets such as p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
AKT-IN-6 is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). By inhibiting AKT, this compound is expected to suppress the downstream mTORC1 signaling cascade, leading to a reduction in cell growth and proliferation. These application notes provide a detailed protocol for assessing the effect of this compound on downstream mTOR signaling, primarily through the analysis of the phosphorylation status of key mTORC1 substrates.
Data Presentation
A summary of the quantitative data for this compound is provided in the table below. This information is crucial for designing experiments to effectively probe the inhibitor's impact on mTOR signaling.
| Compound | Target | IC50 |
| This compound | AKT1, AKT2, AKT3 | < 500 nM[1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: The AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on mTOR signaling.
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on the phosphorylation of downstream mTORC1 targets using Western blotting.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with a known constitutively active PI3K/AKT pathway (e.g., MCF-7, PC-3, A549).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
PVDF Membrane: Polyvinylidene fluoride membrane.
-
Transfer Buffer: Standard wet or semi-dry transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
Experimental Procedure
1. Cell Culture and Treatment
-
Seed the chosen cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) to perform a dose-response analysis. A vehicle control (DMSO) should be included.
-
For a time-course experiment, treat cells with an effective concentration of this compound (determined from the dose-response experiment) for different durations (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Incubate the cells for the desired treatment period.
2. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p70S6K) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To assess the effect of this compound on protein phosphorylation, calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Normalize the results to the loading control (β-actin or GAPDH) to account for any variations in protein loading.
-
Plot the normalized data to visualize the dose-dependent and time-dependent effects of this compound on the phosphorylation of mTORC1 downstream targets.
Expected Outcomes
Treatment with this compound is expected to cause a dose- and time-dependent decrease in the phosphorylation of AKT at Ser473. Consequently, a reduction in the phosphorylation of the downstream mTORC1 substrates, p70S6K at Thr389 and 4E-BP1 at Thr37/46, should be observed. The total protein levels of AKT, p70S6K, and 4E-BP1 are expected to remain relatively unchanged over the short treatment periods. These results would confirm that this compound effectively inhibits the AKT/mTOR signaling pathway in the tested cell line.
Troubleshooting
-
No or weak signal: Increase the amount of protein loaded, increase the primary antibody concentration, or extend the incubation time. Ensure the transfer was efficient.
-
High background: Increase the number and duration of washes, reduce the antibody concentrations, or use a different blocking agent (e.g., BSA instead of milk).
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Non-specific bands: Optimize the antibody dilution and ensure the specificity of the antibody for the target protein. Use a more stringent washing buffer.
By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on the mTOR signaling pathway, providing valuable insights for drug development and cancer research.
References
Troubleshooting & Optimization
AKT-IN-6 solubility problems in aqueous buffer
Welcome to the technical support center for AKT-IN-6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges during their experiments, with a focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule pan-inhibitor of all three AKT isoforms (Akt1, Akt2, and Akt3) with IC₅₀ values less than 500 nM.[1] It functions by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.
Q2: I'm having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What is the recommended solvent?
This compound has poor solubility in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, up to 125 mg/mL.[1] For subsequent dilutions into aqueous buffers or cell culture media, a carefully planned dilution strategy is crucial to avoid precipitation.
Q3: My this compound precipitated when I diluted my DMSO stock solution directly into my aqueous buffer (e.g., PBS or Tris-HCl). Why did this happen and how can I prevent it?
This phenomenon, often called "precipitation upon dilution," is common for hydrophobic compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to crash out of solution.
To prevent this, it is recommended to perform a serial or gradient dilution. This involves creating intermediate dilutions in a co-solvent system or directly in the final aqueous buffer at a lower concentration. This gradual reduction in the organic solvent concentration helps to keep the compound in solution.
Q4: What is a reliable protocol for preparing working solutions of this compound in aqueous buffer for cell-based assays?
A multi-step dilution protocol is recommended. The following is a general guideline that should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for In Vitro Assays
This protocol is designed to minimize precipitation when diluting this compound from a DMSO stock into an aqueous buffer or cell culture medium.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Target aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).
Procedure:
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Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
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Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 389.43 g/mol .[1]
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Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
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Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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-
Prepare an Intermediate Dilution (e.g., 1 mM in DMSO):
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On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
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Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate solution.
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-
Prepare the Final Working Solution (e.g., 10 µM in Aqueous Buffer):
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Pre-warm your target aqueous buffer or cell culture medium to the desired experimental temperature.
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To prepare a 10 µM final solution, dilute the 1 mM intermediate solution 1:100 into the pre-warmed aqueous buffer.
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Crucially, add the inhibitor to the buffer while vortexing or gently mixing to ensure rapid and even dispersal.
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Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration or explore the use of solubilizing agents.
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Note: The final concentration of DMSO in your assay should be kept as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (DMSO at the same final concentration without the inhibitor) in your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 125 mg/mL (320.98 mM) | Soluble with sonication. |
| Aqueous Buffer (e.g., PBS, Tris-HCl) | Not specified, but known to be low. | Prone to precipitation upon direct dilution from high-concentration organic stock. |
| In Vivo Formulation | ≥ 2.08 mg/mL (5.34 mM) | Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Troubleshooting Guide
Table 2: Troubleshooting Common Solubility Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Use the recommended multi-step dilution protocol. - Decrease the final concentration of this compound. - Ensure the aqueous buffer is pre-warmed to the experimental temperature. |
| Cloudiness or precipitate forms over time | The compound is not stable in the aqueous solution at the experimental temperature and duration. | - Prepare fresh working solutions immediately before each experiment. - Consider including a low percentage of a solubilizing agent like Tween-80 (e.g., 0.01-0.1%) in your final buffer, but verify its compatibility with your assay. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution or precipitation in the working solution leads to inaccurate concentrations. | - After preparing the stock solution in DMSO, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved microparticles and use the supernatant. - Always visually inspect your final working solutions for clarity before adding them to your experiment. |
Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting solubility problems with this compound.
References
how to improve AKT-IN-6 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AKT-IN-6 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO to minimize water content, as absorbed moisture can negatively impact the stability and solubility of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I improve the solubility of this compound in aqueous solutions for my experiments?
A3: Kinase inhibitors like this compound often have limited aqueous solubility. To improve solubility in your experimental media, it is advisable to first prepare a high-concentration stock solution in DMSO. This stock can then be serially diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity. If precipitation still occurs, consider using a small amount of a non-ionic surfactant like Tween® 80 or a cyclodextrin derivative in your buffer, after confirming their compatibility with your experimental system.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in public literature, compounds with similar chemical scaffolds, such as a pyrimidine core, can be susceptible to hydrolysis and oxidation. Hydrolysis may occur at amide or ether linkages, while oxidation can target electron-rich aromatic rings. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the specific degradation products of this compound.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in solution.
Problem 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
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Possible Cause: The aqueous solubility limit of this compound has been exceeded.
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Solution:
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Optimize Dilution Strategy: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous solution. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, mix thoroughly, and then add this intermediate dilution to the final volume.
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Reduce Final Concentration: If precipitation persists, you may be working above the solubility limit of the compound in your specific medium. Try lowering the final concentration of this compound.
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Use of Solubilizing Agents: Consider the addition of biocompatible solubilizing agents such as HP-β-cyclodextrin or a low percentage of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%). Always include a vehicle control with the solubilizing agent alone to account for any effects on your experimental system.
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Temperature Considerations: Ensure your aqueous solution is at room temperature or 37°C before adding the DMSO stock. Adding a cold stock to a warm solution can sometimes cause the compound to precipitate.
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Problem 2: Inconsistent or lower-than-expected activity of this compound in experiments.
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Possible Cause 1: Degradation of the compound.
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Solution:
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Fresh Stock Preparation: Prepare a fresh stock solution from the powdered compound.
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Proper Storage: Ensure stock solutions are stored correctly at -80°C in small aliquots to minimize freeze-thaw cycles.
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Stability in Experimental Media: Assess the stability of this compound in your specific experimental media over the time course of your experiment. This can be done by incubating the compound in the media and analyzing its concentration at different time points using HPLC.
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Possible Cause 2: Inaccurate concentration of the stock solution.
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Solution:
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Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (if the compound has a known extinction coefficient) or by HPLC with a standard curve.
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Possible Cause 3: Adsorption to plasticware.
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Solution:
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Use Low-Binding Tubes and Plates: Hydrophobic compounds can sometimes adsorb to the surface of standard plasticware. Using low-protein-binding microcentrifuge tubes and plates can mitigate this issue.
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Include a Surfactant: A small amount of a non-ionic surfactant in your buffer can also help prevent adsorption.
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Quantitative Data Summary
| Condition | Solvent/Medium | Temperature | Expected Stability | Recommendations |
| Long-term Storage (Powder) | - | -20°C | > 1 year | Store in a desiccator to protect from moisture. |
| Long-term Storage (Stock Solution) | DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term Storage (Stock Solution) | DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | Aqueous Buffer/Cell Culture Media | 37°C | Hours to Days (Compound Dependent) | Prepare fresh for each experiment. Assess stability for long-term experiments. |
| Forced Degradation (Acid) | 0.1 M HCl | 60°C | Likely Degradation | Useful for identifying acid-labile sites. |
| Forced Degradation (Base) | 0.1 M NaOH | 60°C | Likely Degradation | Useful for identifying base-labile sites. |
| Forced Degradation (Oxidation) | 3% H₂O₂ | Room Temperature | Potential Degradation | Useful for identifying sites susceptible to oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile, low-binding microcentrifuge tubes
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-
Procedure:
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Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
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Protocol 2: Assessment of this compound Stability in Experimental Media using HPLC
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Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.
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Materials:
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This compound stock solution in DMSO
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Experimental aqueous buffer or cell culture medium
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
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Incubator (set to the experimental temperature, e.g., 37°C)
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-
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the desired final concentration.
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Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. This will be your baseline sample.
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Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
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At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and treat them in the same way as the t=0 sample.
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Store all collected samples at -20°C until analysis.
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Analyze the samples by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the peak area at t=0.
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Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
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Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing stability and solubility issues with this compound.
Technical Support Center: Optimizing AKT-IN-6 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of AKT-IN-6 for maximal inhibition in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
Issue 1: No or low inhibition of AKT phosphorylation (e.g., p-AKT Ser473/Thr308) observed.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | For direct inhibition of phosphorylation, a short incubation time is often sufficient. However, the optimal time can vary between cell lines. Perform a time-course experiment with treatment times ranging from 30 minutes to 4 hours. |
| Inhibitor concentration is too low. | The IC50 for this compound is reported to be < 500nM for AKT1/2/3. Perform a dose-response experiment with concentrations ranging from 10 nM to 10 µM to determine the optimal concentration for your cell line. |
| High cell confluency. | High cell density can sometimes reduce inhibitor effectiveness. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment. |
| Inhibitor degradation. | Ensure that the this compound stock solution is properly stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell line is resistant to the inhibitor. | Some cell lines may have compensatory signaling pathways or mutations that confer resistance. Confirm the activation status of the PI3K/AKT pathway in your cell line. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable incubation times. | Use a precise timer for all incubation steps to ensure consistency. |
| Inconsistent cell density or passage number. | Use cells within a consistent range of passage numbers and seed them at the same density for each experiment. |
| Variable DMSO concentration. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. It is recommended to keep the final DMSO concentration below 0.5%. |
Issue 3: Cell death observed in control wells.
| Possible Cause | Suggested Solution |
| High DMSO concentration. | High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration as your inhibitor-treated wells to assess its effect. Aim for a final DMSO concentration of ≤ 0.1%. |
| Contamination. | Regularly check cell cultures for any signs of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] It binds to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, growth, and proliferation.[2]
Q2: What is a recommended starting point for the incubation time of this compound in a cell-based assay?
A2: The optimal incubation time for this compound is dependent on the specific assay and cell line being used. For assays measuring the direct inhibition of AKT phosphorylation (e.g., Western Blot for p-AKT), a shorter incubation time is generally recommended as a starting point, typically ranging from 30 minutes to 4 hours. For cell viability or proliferation assays (e.g., MTT, CCK-8), a longer incubation period is usually necessary to observe effects on cell growth, with a common starting range of 24 to 72 hours. It is highly advisable to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.
Q3: How can I determine the optimal concentration of this compound to use?
A3: To determine the optimal concentration, you should perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed, predetermined incubation time. The effectiveness of the inhibitor can then be assessed by measuring the desired downstream effect, such as the level of p-AKT or cell viability. This will allow you to determine the IC50 (the concentration at which 50% of the maximum inhibitory effect is observed) for your specific cell line and assay.
Q4: Should I serum-starve my cells before treating with this compound?
A4: Serum-starvation can be beneficial, particularly for phosphorylation studies. Growth factors present in serum activate the PI3K/AKT pathway, leading to high basal levels of p-AKT. By serum-starving the cells (e.g., overnight in serum-free or low-serum media), you can reduce this basal activity. You can then stimulate the pathway with a growth factor (e.g., insulin or EGF) for a short period before or concurrently with the inhibitor treatment to observe a more robust and specific inhibition of the stimulated p-AKT levels.
Data Presentation
The following table summarizes typical incubation times and concentrations for various AKT inhibitors in different assays. Note that these are examples and the optimal conditions for this compound must be determined empirically.
| Inhibitor | Assay Type | Cell Line | Incubation Time | Concentration (IC50) | Reference |
| MK-2206 | Cell Viability (MTT) | Various Pediatric Cancer Lines | 96 hours | Median IC50: 2.2 µM | [3] |
| Capivasertib (AZD5363) | Western Blot (p-AKT) | ER+ Breast Cancer Cells | 72 hours | 100-500 nM | [4] |
| Ipatasertib (GDC-0068) | Western Blot (p-AKT) | T47D Breast Cancer Cells | 24 hours | Not specified | [3] |
| A-443654 | Cell Viability | MDA-MB-468 Breast Cancer Cells | 5 days | 0.020 ± 0.001 µM |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for p-AKT Inhibition
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Cell Seeding: Plate your cells in 6-well plates at a density that will result in 50-70% confluency on the day of the experiment.
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Serum Starvation (Optional): Once cells are attached, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-16 hours.
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Inhibitor Preparation: Prepare a working solution of this compound at the desired final concentration in serum-free medium.
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Treatment: Treat the cells with this compound for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h). Include a vehicle control (e.g., DMSO) for the longest time point.
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Growth Factor Stimulation (Optional): If you serum-starved your cells, you can add a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for the last 15-30 minutes of the inhibitor incubation period to stimulate AKT phosphorylation.
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Cell Lysis: After the incubation, immediately place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
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Western Blotting: Perform Western blotting to analyze the levels of phosphorylated AKT (p-AKT Ser473 or p-AKT Thr308) and total AKT. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Analysis: Quantify the band intensities to determine the incubation time that results in maximum inhibition of p-AKT.
Protocol 2: Dose-Response Experiment for Cell Viability
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density.
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Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium.
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Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: Perform a cell viability assay such as MTT or CCK-8 according to the manufacturer's protocol.
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Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-targeting CDK4/6 and AKT with endocrine therapy prevents progression in CDK4/6 inhibitor and endocrine therapy-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AKT-IN-6 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing AKT-IN-6 in their experiments and may be encountering challenges with its precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the accurate and effective use of this potent Akt inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility.[1] This phenomenon, often referred to as "antisolvent precipitation," occurs when the compound, highly soluble in an organic solvent like DMSO, "crashes out" of solution upon dilution into the aqueous environment of the media.[2] Several factors can contribute to this, including the final concentration of this compound, the method of dilution, and the composition of the media itself.
Q2: What are the visible signs of this compound precipitation?
A2: Precipitation can manifest in several ways. You might observe a fine, crystalline solid, a general cloudiness or haziness in the media, or a thin film on the surface of the culture vessel.[1] It is crucial to visually inspect your media after adding the inhibitor to ensure it has remained in solution.
Q3: How should I prepare my stock solution of this compound to minimize precipitation issues?
A3: Proper preparation of a high-concentration stock solution is critical. The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] It is advisable to prepare a stock solution of at least 10 mM in anhydrous, high-purity DMSO.[4] Using fresh, moisture-free DMSO is important as it is hygroscopic and absorbed water can decrease the solubility of many compounds.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with many protocols recommending 0.1% or less. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Resolving this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, follow this tiered troubleshooting workflow.
Tier 1: Optimization of Dilution Technique
The method of diluting the DMSO stock solution into your aqueous media is a frequent source of precipitation.
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Issue: Compound precipitates immediately upon addition to the media.
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Solution: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform a stepwise serial dilution. This gradual change in the solvent environment can help keep the compound in solution. For example, first dilute the 10 mM stock to 1 mM in media, mix well, and then perform the final dilution to your desired working concentration.
Tier 2: Physical Methods to Aid Dissolution
If optimizing the dilution technique is insufficient, physical methods can be employed.
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Issue: A fine precipitate or cloudiness persists after dilution.
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Solution 1: Gentle Warming: Gently warm the media containing the diluted this compound to 37°C. This can increase the solubility of the compound. However, avoid excessive heat as it may degrade the inhibitor.
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Solution 2: Sonication: Briefly sonicate the solution after dilution. This can help to redissolve any precipitate that has formed.
Tier 3: Modification of Experimental Parameters
For persistent precipitation issues, you may need to adjust your experimental setup.
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Issue: Precipitation occurs over the course of a long incubation period.
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Solution 1: Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound. It's possible that the intended concentration exceeds the solubility limit in your specific media.
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Solution 2: Reduce Serum Concentration: Components in Fetal Bovine Serum (FBS) can sometimes interact with small molecules, leading to the formation of insoluble complexes. If your experimental design allows, try reducing the percentage of FBS in your media. Be mindful of the potential impact on cell health and growth.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 mM | Preferred solvent for high-concentration stock solutions. Use of anhydrous DMSO is recommended. |
| Ethanol | ~50 mM | Can be an alternative to DMSO, but may be more volatile and have different effects on cells. |
| Water | Insoluble | This compound is hydrophobic and not suitable for direct dissolution in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial dissolution. |
Note: The solubility values are based on general data for similar compounds and should be confirmed for your specific batch if possible.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, cell culture grade DMSO
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Sterile microcentrifuge tubes (amber or protected from light)
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Vortex mixer
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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In a sterile environment, weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
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Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture media
Procedure:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in the pre-warmed media to reach your final desired concentration. Crucially, do not add the concentrated stock directly to a large volume of media.
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Example for a 10 µM final concentration: Dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution. Mix well. Then, dilute this intermediate solution 1:10 in your final volume of media.
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When adding the this compound solution to the media, ensure rapid and thorough mixing by gently vortexing or swirling the media. This helps to prevent localized high concentrations that can lead to precipitation.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation in media.
References
selecting the right phospho-AKT antibody for western blotting with AKT-IN-6
Technical Support Center: Phospho-AKT Western Blotting with AKT Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting the appropriate phospho-AKT (p-AKT) antibody and troubleshooting Western blotting experiments when using AKT inhibitors, such as AKT-IN-6.
Frequently Asked Questions (FAQs)
Q1: Which phospho-AKT antibody should I choose for my experiment: p-AKT (Ser473) or p-AKT (Thr308)?
For a complete understanding of AKT activation, it is highly recommended to analyze the phosphorylation status of both Serine 473 (Ser473) and Threonine 308 (Thr308). Full activation of AKT requires phosphorylation at both sites.[1][2]
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Phospho-AKT (Thr308): Phosphorylation at this site is mediated by the kinase PDK1 and is a critical step in AKT activation.[1][3] Monitoring p-AKT (Thr308) provides direct insight into the upstream PI3K pathway activity.[4]
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Phospho-AKT (Ser473): This site is phosphorylated primarily by the mTORC2 complex. This phosphorylation event is required for maximal AKT kinase activity.
The choice may also depend on the specific signaling pathway you are investigating. For instance, if you are focused on the PI3K signaling pathway, the p-AKT (Thr308) antibody is particularly relevant.
Q2: How will an inhibitor like this compound affect my Western blot results?
This compound, as an AKT inhibitor, is expected to block the kinase activity of AKT. This will lead to a decrease in the phosphorylation of AKT's downstream substrates . Depending on the inhibitor's mechanism of action (e.g., allosteric vs. ATP-competitive), it may also reduce the autophosphorylation of AKT itself or prevent its phosphorylation by upstream kinases. Therefore, you should expect to see a significant reduction in the signal for both p-AKT (Ser473) and p-AKT (Thr308) in your inhibitor-treated samples compared to the untreated, stimulated controls.
Q3: Why is it essential to also probe for a Total AKT antibody?
Using a total AKT antibody is a critical experimental control. It allows you to:
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Confirm Equal Protein Loading: It serves as a loading control to ensure that any observed decrease in the phospho-AKT signal is due to the inhibitor's effect and not because less protein was loaded in that lane.
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Monitor Protein Expression: It verifies that the treatment with this compound is not causing the degradation or a change in the overall expression of the AKT protein itself.
-
Quantify Phosphorylation: It allows you to normalize the phospho-protein signal to the total amount of AKT protein, providing a more accurate measure of the phosphorylation status.
Q4: What are the best positive and negative controls for a phospho-AKT Western blot?
-
Positive Control: Lysates from cells that have been serum-starved and then stimulated with a known activator of the PI3K/AKT pathway, such as insulin, EGF, or PDGF. This ensures that your antibody and detection system are working correctly. Some cell lines, like those with defective PTEN (e.g., 293T cells), have high basal levels of p-AKT and can also serve as positive controls.
-
Negative Control: Lysates from serum-starved, unstimulated cells. You can also pre-treat cells with a well-characterized PI3K inhibitor (like LY294002) before stimulation to confirm the specificity of the signal.
Antibody Selection Summary
The table below summarizes the key characteristics of the two primary phospho-AKT antibodies.
| Antibody Target | Upstream Kinase | Role in Activation | Recommended Use |
| Phospho-AKT (Thr308) | PDK1 | Essential for kinase activity; reflects PI3K pathway activation. | Use to directly monitor PI3K-PDK1 signaling to AKT. |
| Phospho-AKT (Ser473) | mTORC2 (primarily) | Required for maximal kinase activity. | Use to assess the full activation state of AKT. |
Diagrams: Pathways and Workflows
References
- 1. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing AKT-IN-6 Toxicity in Primary Cell Cultures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AKT-IN-6 in primary cell cultures while minimizing potential toxicity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the AKT signaling pathway, also known as the PI3K/AKT pathway. This pathway is a critical regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] AKT, a serine/threonine kinase, is a central node in this pathway.[1] By inhibiting AKT, this compound can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell types.
Q2: What are the common signs of this compound toxicity in primary cell cultures?
A2: Visual signs of toxicity can vary between different primary cell types but often include:
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Morphological Changes: Cells may appear rounded, shrunken, or exhibit cytoplasmic vacuolization.
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Reduced Adherence: Adherent cells may detach from the culture surface and be found floating in the medium.
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Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle-treated control.
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Increased Cell Debris: An accumulation of floating debris from dead and dying cells.
Q3: What is a recommended starting concentration for this compound in primary cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. Primary cells are often more sensitive to chemical perturbations than immortalized cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells. A general recommendation is to start with a broad concentration range, for instance from 10 nM to 10 µM, to identify the lowest concentration that elicits the desired biological effect with minimal toxicity.[3]
Q4: How can I be sure that the observed effects are due to this compound's on-target activity and not off-target toxicity?
A4: Differentiating on-target from off-target effects is critical. Here are a few strategies:
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Western Blot Analysis: Confirm the on-target activity of this compound by assessing the phosphorylation status of downstream targets of AKT, such as GSK3β or PRAS40. A specific inhibitor should reduce the phosphorylation of these targets at concentrations that do not cause widespread cell death.
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Use a Structurally Unrelated Inhibitor: If possible, use another AKT inhibitor with a different chemical structure to see if it phenocopies the effects of this compound.
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Rescue Experiments: If you are studying a particular downstream effect, attempt to "rescue" the phenotype by introducing a constitutively active form of a downstream effector of AKT.
Q5: What is the appropriate duration of exposure for this compound in primary cells?
A5: The optimal incubation time depends on the biological question being addressed.
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Short-term (1-6 hours): Often sufficient for signaling studies, such as measuring the phosphorylation of AKT targets.
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Long-term (24-72 hours or more): Necessary for functional assays like cell proliferation, differentiation, or apoptosis assays. It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific assay and primary cell type.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Excessive cell death, even at low concentrations | High Sensitivity of Primary Cells: Primary cells are inherently more sensitive than immortalized cell lines. | Perform a comprehensive dose-response curve starting at a much lower concentration range (e.g., 0.1 nM to 1 µM). Measure viability at multiple time points (e.g., 24, 48, and 72 hours) to accurately determine the IC50 value. |
| Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to some primary cells, even at low concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and does not exceed a non-toxic level, typically ≤ 0.1%.[3] Run a vehicle-only control to assess solvent toxicity. | |
| Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to non-specific toxicity. | Use the lowest effective concentration of this compound that achieves the desired on-target effect. Confirm target engagement with a downstream biomarker assay (e.g., Western blot for phosphorylated AKT substrates). | |
| Inconsistent results between experiments | Variability in Primary Cells: Primary cells can exhibit significant batch-to-batch variability and their characteristics can change with passage number. | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Standardize cell seeding density. |
| Inhibitor Degradation: this compound may be unstable under certain storage or experimental conditions. | Aliquot the inhibitor upon receipt and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| No observable effect of this compound | Sub-optimal Inhibitor Concentration: The concentration used may be too low to effectively inhibit AKT in your specific primary cell type. | Perform a dose-response experiment with a higher concentration range. |
| Loss of Inhibitor Activity: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of the inhibitor and prepare new working solutions. | |
| Cellular Resistance Mechanisms: Some primary cells may have intrinsic or develop acquired resistance to AKT inhibition. | Consider combination therapies or investigate alternative signaling pathways that may be compensating for AKT inhibition. |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic concentration 50 (CC50) of this compound in a specific primary cell type.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
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Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.
Protocol 2: Western Blot for On-Target Effect
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of a downstream AKT target, such as GSK3β.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH or β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on your dose-response data) or vehicle control for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in primary cell cultures.
References
inconsistent results with AKT-IN-6 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using AKT-IN-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, small-molecule pan-inhibitor of the AKT serine/threonine kinase family, targeting all three isoforms (AKT1, AKT2, and AKT3) with IC₅₀ values less than 500 nM for each.[1][2] It functions by interfering with the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates numerous cellular processes including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making AKT inhibitors like this compound valuable research tools and potential therapeutic agents.[3]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized into three areas:
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Compound Integrity and Handling: Issues with the inhibitor's stability, solubility, and storage can lead to variability in its effective concentration.
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Experimental System and Conditions: The health and state of your cells, variability in reagents like serum, and inconsistencies in your experimental protocol are major sources of variation.
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Biological Complexity: The intricate nature of the AKT signaling pathway, including feedback loops, can produce non-linear and sometimes unexpected responses to inhibition.
The following troubleshooting guide provides a more detailed breakdown of these potential issues and how to resolve them.
Troubleshooting Inconsistent Results
Issue 1: Reduced or No Inhibitor Activity
Q: I'm not observing the expected inhibitory effect of this compound on my cells, even at high concentrations. What should I check?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure your this compound stock solution has been stored correctly at -80°C in aliquots to prevent repeated freeze-thaw cycles. If in doubt, use a fresh aliquot or prepare a new stock solution. Test the compound on a known sensitive cell line to confirm its activity. |
| Poor Solubility | This compound is typically dissolved in DMSO to create a stock solution. When diluting into aqueous cell culture media, the compound can precipitate. Ensure the final DMSO concentration is low (ideally ≤0.1%) to avoid cell toxicity. If precipitation occurs, brief warming at 37°C or sonication may help redissolve the compound. Always prepare fresh dilutions from the stock for each experiment. |
| Cell Line Resistance | The cell line you are using may be inherently resistant to AKT inhibition. This could be due to a lack of dependence on the AKT pathway for survival or the presence of bypass signaling mechanisms. |
| High ATP Competition | As an ATP-competitive inhibitor, this compound must compete with high intracellular ATP concentrations (millimolar range). This often requires higher inhibitor concentrations in cellular assays compared to biochemical assays where ATP levels are lower. |
| Efflux Pump Activity | Cells can express efflux pumps, such as P-glycoprotein, which actively remove small molecules from the cytoplasm, thereby lowering the effective intracellular concentration of the inhibitor. |
| Serum Protein Binding | Components of fetal bovine serum (FBS), such as albumin, can bind to the inhibitor, reducing the free concentration available to act on the cells. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. |
Issue 2: High Variability Between Replicates or Experiments
Q: I'm seeing significant well-to-well or day-to-day variability in my results (e.g., IC₅₀ values, p-AKT levels). How can I improve consistency?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity. Regularly test for mycoplasma contamination. |
| Inconsistent Seeding Density | The initial number of cells seeded can significantly affect the outcome of viability and signaling assays. Use a cell counter to ensure consistent seeding density across all wells and experiments. |
| Pipetting Errors | Inaccurate serial dilutions or inconsistent pipetting of small volumes of the inhibitor, stimulus, or cells is a major source of variability. Use calibrated pipettes and practice consistent technique. |
| Serum Lot Variability | Fetal Bovine Serum (FBS) contains varying levels of growth factors that can influence the basal activity of the AKT pathway. If possible, test different lots of FBS or purchase a larger batch from a single lot to maintain consistency over a series of experiments. |
| Edge Effects in Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
Issue 3: Unexpected or Paradoxical Results
Q: I've treated my cells with this compound, but I'm seeing an increase in the phosphorylation of AKT or other upstream kinases. Why is this happening?
Possible Cause and Solution:
This is often due to the inhibition of negative feedback loops within the PI3K/AKT signaling pathway.
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Feedback Mechanism: The AKT pathway is regulated by potent negative feedback loops. For instance, a downstream effector of mTORC1, S6K1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), which is upstream of PI3K.
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Effect of Inhibition: When you inhibit AKT with this compound, you also block this downstream negative feedback. The removal of this feedback can lead to the hyperactivation of upstream receptor tyrosine kinases (RTKs) like IGF-1R and HER3. This compensatory activation can result in increased phosphorylation of AKT itself, even while its kinase activity is blocked by the inhibitor.
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Experimental Consideration: Be aware of this biological phenomenon when interpreting your results. It is crucial to measure the phosphorylation of downstream AKT substrates (e.g., GSK-3β, PRAS40) to confirm the functional inhibition of the pathway, rather than relying solely on the phosphorylation status of AKT itself.
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a general workflow for experiments involving this compound.
Protocol 1: Western Blot Analysis of AKT Pathway Inhibition
This protocol is designed to assess the on-target effect of this compound by measuring the phosphorylation of AKT and its downstream substrate, GSK-3β.
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Cell Seeding and Treatment:
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Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
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Allow cells to attach overnight.
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Optional: Serum-starve cells for 4-6 hours to reduce basal AKT activity.
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Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
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Protein Extraction:
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Place culture plates on ice and wash cells twice with ice-cold PBS.
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Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
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Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
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Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. For phospho-protein detection, BSA is generally preferred over milk to reduce background.
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Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-p-GSK-3β Ser9, anti-total AKT, anti-β-actin) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol measures the effect of this compound on cell viability or proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Replace the old medium with 100 µL of medium containing the different inhibitor concentrations. Include a vehicle-only (DMSO) control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance on a microplate reader (570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
| Parameter | This compound |
| Target | Pan-AKT (AKT1, AKT2, AKT3) |
| In Vitro IC₅₀ | < 500 nM for all three isoforms |
| Typical Cellular Assay Concentration Range | 0.1 µM to 30 µM |
| Stock Solution Solvent | DMSO |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Signaling Pathway and Troubleshooting Diagrams
AKT Signaling Pathway
This diagram illustrates the central role of AKT in the signaling cascade and highlights the points of inhibition and feedback.
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose inconsistent results.
References
Technical Support Center: Optimizing Western Blot Transfer for Phosphorylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Western blot transfer of phosphorylated proteins.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Dephosphorylation during sample preparation: Endogenous phosphatases are highly active upon cell lysis.[1][2] 2. Low abundance of phosphorylated protein: The phosphorylated form of a protein is often a small fraction of the total protein.[3] 3. Inefficient protein transfer: Suboptimal transfer conditions can lead to poor protein migration from the gel to the membrane. 4. Incorrect blocking agent: Using milk as a blocking agent can interfere with the detection of phosphorylated proteins. | 1. Inhibit phosphatase activity: Work quickly on ice and use ice-cold buffers. Always supplement lysis buffer with a fresh cocktail of phosphatase and protease inhibitors. 2. Increase protein load: Load a higher amount of total protein onto the gel. Consider enriching your sample for the phosphoprotein of interest via immunoprecipitation. 3. Optimize transfer conditions: Adjust transfer time, voltage, and buffer composition based on the molecular weight of your target protein (see tables below). Verify transfer efficiency with Ponceau S staining. 4. Use an appropriate blocking agent: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking. |
| High Background | 1. Inappropriate blocking agent: Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies. 2. Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding. 3. Insufficient washing: Inadequate washing steps can leave behind unbound antibodies. | 1. Switch to BSA for blocking: Use a 3-5% BSA solution in TBST. 2. Titrate your antibodies: Perform a dilution series to determine the optimal concentration for both primary and secondary antibodies. 3. Increase washing steps: Increase the number and/or duration of washes with TBST after antibody incubations. |
| Multiple or Non-Specific Bands | 1. Antibody cross-reactivity: The antibody may be recognizing other proteins with similar epitopes or other phosphorylated proteins. 2. Protein degradation: Protease activity during sample preparation can result in protein fragments. | 1. Verify antibody specificity: Check the antibody datasheet for validation data and consider using a more specific antibody. Perform a peptide competition assay to confirm specificity. 2. Use fresh protease inhibitors: Ensure your protease inhibitor cocktail is fresh and effective. |
| Inconsistent Results | 1. Variable transfer efficiency: Inconsistent setup of the transfer apparatus can lead to variable results between experiments. 2. Uneven membrane exposure: Uneven agitation during incubation steps can cause inconsistent antibody binding. | 1. Standardize transfer setup: Ensure a consistent and bubble-free setup of the gel-membrane sandwich for every experiment. 2. Ensure proper agitation: Use a rocker or shaker to ensure the membrane is evenly exposed to blocking buffer, antibodies, and wash buffers. |
Frequently Asked Questions (FAQs)
1. Which membrane is better for phosphorylated proteins: PVDF or Nitrocellulose?
Both PVDF and nitrocellulose membranes can be used for Western blotting of phosphorylated proteins, but PVDF is often recommended due to its higher protein binding capacity and durability, which is advantageous for detecting low-abundance proteins and for stripping and reprobing.
Comparison of PVDF and Nitrocellulose Membranes
| Feature | PVDF (Polyvinylidene Difluoride) | Nitrocellulose |
| Protein Binding Capacity | High (150-300 µg/cm²) | Moderate (80-100 µg/cm²) |
| Binding Interaction | Hydrophobic and dipole interactions | Hydrophobic interactions |
| Durability | High, robust, and tear-resistant | Low, brittle |
| Suitability for Stripping & Reprobing | Excellent | Not recommended, can lose signal |
| Pre-wetting Requirement | Requires pre-wetting with methanol or ethanol | Requires methanol in the transfer buffer |
| Background Noise | Can be higher, requires careful blocking | Generally lower |
| Best for: | Low-abundance proteins, high molecular weight proteins, stripping and reprobing | Mid to low molecular weight proteins, high-abundance proteins |
2. Should I use a wet, semi-dry, or dry transfer system?
The choice of transfer method depends on factors like the molecular weight of your protein of interest, the need for quantitative accuracy, and time constraints. Wet transfer is generally considered the most efficient, especially for a wide range of protein sizes, while semi-dry and dry methods offer speed and convenience.
Comparison of Western Blot Transfer Methods
| Feature | Wet Transfer | Semi-Dry Transfer | Dry Transfer |
| Transfer Efficiency | High (80-100% for 14-116 kDa proteins) | Moderate to High (less efficient for large proteins >300 kDa) | High |
| Time | Longer (1 hour to overnight) | Faster (15-60 minutes) | Fastest (around 7-10 minutes) |
| Buffer Volume | Large | Small | None required (uses pre-made stacks) |
| Flexibility & Optimization | Highly customizable (time, voltage, buffer) | Less flexible | Limited optimization |
| Best for: | Quantitative analysis, wide range of protein molecular weights, especially large proteins | Routine and rapid screening, small to medium-sized proteins | Rapid transfers, high-throughput applications |
3. What are the optimal transfer time and voltage settings?
Optimal transfer conditions depend on the molecular weight of the protein, the gel percentage, and the transfer system being used. It is always recommended to optimize these conditions for your specific protein of interest.
General Guidelines for Wet Transfer Conditions
| Molecular Weight | Recommended Voltage | Recommended Time |
| < 20 kDa | 80-100 V | 30-45 minutes |
| 20-80 kDa | 80-100 V | 60-90 minutes |
| > 80 kDa | 20-30 V | Overnight (12-16 hours) at 4°C or 70V for 90-120 minutes |
General Guidelines for Semi-Dry Transfer Conditions
| Molecular Weight | Recommended Current/Voltage | Recommended Time |
| All sizes | 10-15 V (constant voltage) or 0.8-1.0 mA/cm² (constant current) | 30-60 minutes |
4. Why is it important to use phosphatase inhibitors?
Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target proteins. Including phosphatase inhibitors in your lysis buffer is crucial to preserve the phosphorylation state of your proteins of interest.
5. Can I use milk as a blocking agent?
It is strongly advised to avoid using non-fat milk for blocking when detecting phosphorylated proteins. Milk contains high levels of the phosphoprotein casein, which can be recognized by phospho-specific antibodies, leading to high background noise and masking of your specific signal. A 3-5% solution of Bovine Serum Albumin (BSA) in TBST is the recommended blocking agent.
Experimental Protocols
Protocol 1: Standard Western Blot for Phosphorylated Proteins
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
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Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Protein Transfer (Wet Transfer):
-
Equilibrate the gel in transfer buffer.
-
If using a PVDF membrane, pre-wet it in 100% methanol for 15-30 seconds, then rinse with deionized water and equilibrate in transfer buffer. For nitrocellulose, equilibrate directly in transfer buffer.
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Assemble the transfer sandwich (sponge > filter paper > gel > membrane > filter paper > sponge), ensuring no air bubbles are trapped between the layers.
-
Place the sandwich into the transfer cassette and insert it into the transfer tank filled with cold transfer buffer.
-
Perform the transfer at an appropriate voltage and time based on the target protein's molecular weight (refer to the table above).
-
-
Immunodetection:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for Western blotting of phosphorylated proteins.
MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling cascade, a key pathway involving protein phosphorylation.
References
Technical Support Center: AKT Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in AKT inhibitor experiments.
Frequently Asked questions (FAQs)
Q1: What are the different types of AKT inhibitors and how do they work?
A1: AKT inhibitors can be broadly categorized into two main types:
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ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1] Examples include Ipatasertib (GDC-0068) and AT7867.[2]
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Allosteric inhibitors: These inhibitors bind to a site on the AKT protein distinct from the ATP-binding pocket. This binding induces a conformational change that locks AKT in an inactive state, preventing its activation.[3][4] MK-2206 is a well-characterized allosteric inhibitor.[3]
Q2: I am not seeing inhibition of AKT phosphorylation (p-AKT) in my Western blot after treating with an inhibitor. What could be the problem?
A2: Several factors could contribute to this issue:
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Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit AKT in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Timing: The time point at which you are assessing p-AKT levels might be too early or too late. A time-course experiment is recommended to identify the optimal duration of inhibitor treatment.
-
Sample Preparation Issues: Inadequate lysis buffer, absence of phosphatase inhibitors, or repeated freeze-thaw cycles of lysates can lead to the degradation of phosphorylated proteins.
-
Antibody Problems: The primary antibody against p-AKT may not be specific or sensitive enough. Ensure you are using a validated antibody and consider trying a different clone or manufacturer.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the specific AKT inhibitor.
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show unexpected toxicity with the vehicle control (DMSO). What should I do?
A3: Inconsistencies in cell viability assays can arise from several sources:
-
Solvent Toxicity: High concentrations of the solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is kept low, typically below 0.1%, and always include a vehicle-only control.
-
Assay Interference: Some inhibitors can interfere with the chemistry of the viability assay itself. For example, compounds that alter cellular metabolism can affect the readout of MTT assays, which measure metabolic activity. Consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion).
-
Incomplete Formazan Solubilization: In MTT assays, incomplete solubilization of the purple formazan crystals can lead to inaccurate absorbance readings. Ensure complete dissolution by gentle shaking and, if necessary, pipetting.
Q4: I observe an increase in p-AKT levels after treating with an ATP-competitive AKT inhibitor. Is this expected?
A4: Paradoxically, some ATP-competitive AKT inhibitors can lead to an increase in the phosphorylation of AKT at its activating residues (Thr308 and Ser473). This is thought to occur because the inhibitor, by binding to the ATP pocket, can "lock" AKT in a conformation that is more accessible to upstream kinases (like PDK1 and mTORC2) while protecting it from phosphatases. It is crucial to assess the phosphorylation of downstream targets of AKT (e.g., GSK3β, PRAS40) to confirm that the inhibitor is indeed blocking AKT activity, despite the observed increase in p-AKT levels.
Q5: My cells are developing resistance to the AKT inhibitor. What are the common resistance mechanisms?
A5: Resistance to AKT inhibitors is a significant challenge and can occur through various mechanisms:
-
Mutations in AKT: Mutations in the AKT1 gene have been identified as a mechanism of resistance to allosteric inhibitors like MK-2206.
-
Activation of Parallel Signaling Pathways: Cells can compensate for AKT inhibition by upregulating other survival pathways. For example, the activation of PIM kinases has been shown to drive resistance to ATP-competitive AKT inhibitors.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased phosphorylation and activation of multiple RTKs, such as EGFR, can confer resistance to AKT inhibitors.
-
Enhanced Cancer Stem Cell Properties: The development of resistance can be associated with an increase in the population of cancer stem cells.
Troubleshooting Guides
Western Blot for Phospho-AKT
| Problem | Possible Cause | Solution |
| No or weak p-AKT signal | Low protein concentration in the lysate. | Increase the amount of protein loaded onto the gel. |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. | |
| Inactive inhibitor. | Ensure proper storage and handling of the inhibitor. | |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice. | |
| Poor antibody performance. | Use a validated phospho-specific antibody. Test different antibody concentrations and incubation times. | |
| High background | Blocking is insufficient. | Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody binding. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody is not specific. | Use a different, more specific antibody. Run a positive and negative control to verify band identity. |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are included in the lysis buffer. |
Cell Viability Assays (MTT)
| Problem | Possible Cause | Solution |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Vehicle control shows toxicity | DMSO concentration is too high. | Keep the final DMSO concentration below 0.1%. |
| Contamination of reagents or media. | Use fresh, sterile reagents and media. | |
| Inhibitor appears to increase viability | Compound interferes with the assay. | Use an alternative viability assay with a different detection principle. |
| Low cell seeding density. | Optimize the initial cell seeding number for your cell line. |
Quantitative Data Summary
IC50 Values of Common AKT Inhibitors
| Inhibitor | Type | Cell Line | Cancer Type | IC50 | Reference |
| MK-2206 | Allosteric | COG-LL-317 | T-cell ALL | 0.05 µM | |
| Panel Median | Various | 2.2 µM | |||
| SC66 | Allosteric | HepG2 | Hepatocellular Carcinoma | 0.77 µg/ml | |
| Huh7 | Hepatocellular Carcinoma | 2.85 µg/ml | |||
| Hep3B | Hepatocellular Carcinoma | 0.47 µg/ml | |||
| U87 | Glioblastoma | ~10 µM | |||
| U251 | Glioblastoma | ~12 µM | |||
| AZD5363 | ATP-competitive | Multiple | Various | ~0.3 to 0.8 µmol/L (cellular) |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Typical Working Concentrations for In Vitro Experiments
| Inhibitor | Typical Concentration Range | Notes |
| MK-2206 | 1 - 10 µM | A dose-response is recommended. |
| Ipatasertib (GDC-0068) | 0.1 - 10 µM | Potent inhibitor of all three AKT isoforms. |
| SC66 | 0.5 - 12 µM | Varies significantly between cell lines. |
| AKT-IN-1 | 0.01 - 50 µM | A dose-response is highly recommended. |
Experimental Protocols
Western Blot Analysis of AKT Phosphorylation
-
Cell Lysis:
-
After treatment with the AKT inhibitor, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total AKT.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the AKT inhibitor in complete cell culture medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control (DMSO) to the wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
In Vitro AKT Kinase Assay
-
Immunoprecipitation of AKT (Optional, for cell lysates):
-
Incubate cell lysates with an anti-AKT antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the immunoprecipitated AKT several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated AKT or use purified recombinant AKT enzyme in kinase assay buffer.
-
Add the AKT substrate (e.g., GSK-3 fusion protein) and the AKT inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Non-radioactive method: Stop the reaction by adding SDS sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Luminescent method (ADP-Glo™): Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Radioactive method: Use [γ-³²P]ATP in the kinase reaction. After the reaction, spot the mixture onto phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and points of inhibition.
References
- 1. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background in Western Blots for p-AKT
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during Western blot analysis of phosphorylated AKT (p-AKT). High background can obscure specific signals, making data interpretation difficult. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve clean and specific p-AKT blots.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background specifically on my p-AKT Western blot?
High background in p-AKT Western blots can arise from several factors, often related to the unique challenges of detecting phosphorylated proteins. Common causes include:
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Inappropriate Blocking Agent: Using non-fat dry milk as a blocking agent is a primary cause of high background for phospho-protein detection.[1][2][3][4] Milk contains casein, a phosphoprotein that can cross-react with the anti-phospho antibody, leading to non-specific binding.
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Suboptimal Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and increased background.
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Inadequate Washing: Insufficient or improper washing steps fail to remove unbound antibodies, contributing to background noise.
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Sample Quality: Degradation of samples or the absence of phosphatase inhibitors can lead to dephosphorylation of p-AKT and may contribute to non-specific signals.
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Membrane Choice and Handling: The type of membrane and improper handling can influence background levels. PVDF membranes, while having a high binding capacity, can sometimes result in higher background compared to nitrocellulose. It is also crucial to ensure the membrane does not dry out during the procedure.
Q2: What is the best blocking buffer for p-AKT Western blotting?
For detecting phosphorylated proteins like p-AKT, Bovine Serum Albumin (BSA) is the recommended blocking agent. A concentration of 3-5% BSA in Tris-Buffered Saline with Tween 20 (TBST) is a good starting point. Unlike milk, BSA is largely free of phosphoproteins that can cause non-specific binding with phospho-specific antibodies. Protein-free blocking agents are also a viable alternative.
Q3: How can I optimize my antibody concentrations to reduce background?
It is crucial to titrate both your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and then perform a dilution series. A control blot incubated with only the secondary antibody can help determine if it is the source of non-specific signal.
Q4: What are the best practices for washing the membrane?
Thorough washing is critical for reducing background. Here are some key recommendations:
-
Increase Wash Duration and Volume: Extend the duration of each wash step (e.g., to 10-15 minutes) and increase the number of washes (e.g., four to five times). Ensure the membrane is fully submerged in a sufficient volume of wash buffer.
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Use a Detergent: Include a mild detergent like Tween-20 (typically at 0.05% to 0.1% v/v) in your wash buffer (TBST) to help reduce non-specific binding.
-
Fresh Buffer: Always use freshly prepared wash buffers to avoid microbial growth, which can contribute to background.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background in your p-AKT Western blots.
Step 1: Evaluate and Optimize Your Blocking Step
High background is frequently traced back to the blocking step.
-
Problem: Non-specific antibody binding due to an inappropriate or insufficient blocking agent.
-
Solution:
-
Switch to BSA: If you are using milk, immediately switch to a 3-5% BSA solution in TBST for blocking.
-
Increase Blocking Time and Temperature: Extend the blocking incubation time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Ensure Freshness: Always use freshly prepared blocking buffer.
-
Step 2: Titrate Your Antibodies
Excessive antibody concentration is another common culprit for high background.
-
Problem: High concentrations of primary or secondary antibodies leading to off-target binding.
-
Solution:
-
Primary Antibody Dilution Series: Perform a dot blot or use strip blots with varying dilutions of your primary p-AKT antibody to determine the optimal concentration.
-
Secondary Antibody Control: Run a control blot where the primary antibody is omitted to check for non-specific binding of the secondary antibody. If background persists, consider using a pre-adsorbed secondary antibody or a different one altogether.
-
Incubation Conditions: Incubate the primary antibody overnight at 4°C to reduce non-specific interactions.
-
Step 3: Enhance Your Washing Protocol
Inefficient washing can leave behind unbound antibodies that generate background.
-
Problem: Residual, unbound antibodies clinging to the membrane.
-
Solution:
-
Increase Wash Cycles and Duration: Increase the number of washes to at least three, with each wash lasting 5-10 minutes under constant agitation. For persistent background, you can increase this to four or five washes of 10-15 minutes each.
-
Optimize Detergent Concentration: Ensure your wash buffer contains an adequate concentration of Tween-20 (0.05-0.1%). Be cautious, as concentrations higher than 0.1% can strip antibodies from the membrane.
-
Step 4: Re-evaluate Sample Preparation and Loading
The quality of your protein lysate can impact the clarity of your blot.
-
Problem: Dephosphorylation of p-AKT during sample preparation or excessive protein loading.
-
Solution:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation status of AKT.
-
Optimize Protein Load: Loading too much protein can lead to high background. Try reducing the amount of protein loaded per lane.
-
Include Controls: Always run positive and negative controls to validate your results.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Blocking Agent | 3-5% BSA in TBST | Avoid non-fat dry milk for phospho-proteins. |
| Blocking Time | 1-2 hours at RT or Overnight at 4°C | Ensure gentle agitation. |
| Primary Antibody Dilution | Titrate (start with manufacturer's recommendation) | Overnight incubation at 4°C is often preferred. |
| Secondary Antibody Dilution | Titrate (e.g., 1:5,000 to 1:20,000) | Higher dilutions can reduce background. |
| Wash Buffer | TBST (TBS + 0.05-0.1% Tween-20) | Avoid PBS-based buffers as phosphate ions can interfere. |
| Washing Steps | 3-5 washes, 5-15 minutes each | Use ample volume and constant agitation. |
Experimental Protocols
Protocol 1: Optimized Blocking for p-AKT Detection
-
After transferring proteins to a PVDF or nitrocellulose membrane, briefly wash the membrane with TBST.
-
Prepare a fresh solution of 5% (w/v) BSA in TBST. Ensure the BSA is fully dissolved.
-
Place the membrane in a clean container and add a sufficient volume of the 5% BSA blocking buffer to completely submerge the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation on a rocker or shaker.
-
Discard the blocking buffer and proceed with the primary antibody incubation step.
Protocol 2: Membrane Stripping and Re-probing
This protocol is useful for salvaging a blot with high background or for probing with another antibody (e.g., total AKT) without running a new gel.
Mild Stripping Buffer:
-
Glycine (15 g)
-
SDS (1 g)
-
Tween 20 (10 ml)
-
Adjust pH to 2.2
-
Bring volume to 1 L with ultrapure water.
Harsh Stripping Buffer:
-
SDS 10% (20 ml)
-
Tris-HCl pH 6.8 0.5M (12.5 ml)
-
Ultrapure water (67.5 ml)
-
Add 0.8 ml β-mercaptoethanol under a fume hood.
Procedure:
-
Wash the membrane in TBST to remove residual chemiluminescent substrate.
-
Incubate the membrane in the chosen stripping buffer. For the mild buffer, incubate for 5-10 minutes at room temperature. For the harsh buffer, incubate for up to 45 minutes at 50°C with agitation.
-
Wash the membrane extensively with TBST (at least 5 times for 5 minutes each) to remove all traces of the stripping buffer.
-
To confirm the stripping efficiency, you can incubate the membrane with a chemiluminescent substrate and expose it. No signal should be detected.
-
Proceed with the blocking step as you would for a new blot.
Visualizations
Caption: The PI3K/AKT signaling pathway leading to AKT phosphorylation.
Caption: A logical workflow for troubleshooting high background in p-AKT Western blots.
References
Technical Support Center: Improving Reproducibility of Experiments with AKT-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the potent Akt inhibitor, AKT-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Akt is a central signaling node downstream of growth factors and other stimuli, and its aberrant activation is implicated in diseases like cancer.[1] By inhibiting Akt, this compound can block downstream signaling pathways involved in cell survival, growth, and proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL (320.98 mM), and the use of ultrasonic treatment may be necessary to achieve complete dissolution.[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] For long-term storage, the solid powder form should be kept at -20°C for up to 3 years.[1] In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.
Q3: What are the known IC50 values for this compound?
Quantitative Data
Biochemical Potency of this compound
| Isoform | IC50 (nM) |
| Akt1 | < 500 |
| Akt2 | < 500 |
| Akt3 | < 500 |
Data sourced from patent WO2013056015A1 as cited by MedchemExpress.
Cellular IC50 Values (Template)
Due to the cell line-specific nature of inhibitor potency, it is recommended to determine the half-maximal inhibitory concentration (IC50) of this compound in your experimental system. Below is a template for recording your results.
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast | |
| e.g., PC-3 | Prostate | |
| e.g., U-87 MG | Glioblastoma | |
| e.g., A549 | Lung | |
| e.g., HCT116 | Colon |
Experimental Protocols
Western Blot Analysis of AKT Pathway Inhibition
This protocol describes how to assess the inhibition of AKT signaling by this compound by measuring the phosphorylation of AKT and its downstream target, GSK3β.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-total-GSK3β
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 120V for 1-1.5 hours.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on Akt kinase activity.
Materials:
-
Active Akt enzyme (Akt1, Akt2, or Akt3)
-
Kinase assay buffer
-
GSK-3α as a substrate
-
ATP
-
This compound
-
Phospho-GSK-3α (Ser21) specific antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the active Akt enzyme, kinase assay buffer, and the GSK-3α substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Boil the samples and run them on an SDS-PAGE gel. Transfer to a membrane and probe with a phospho-GSK-3α (Ser21) specific antibody to detect the phosphorylated substrate.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of p-Akt in Western Blots
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Ensure this compound is fully dissolved in DMSO before diluting in media. Visually inspect for precipitation. Use sonication if necessary. The final DMSO concentration in the culture medium should be below 0.5%. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Treatment Time/Concentration | Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.01 to 10 µM) experiment to determine the optimal conditions for your cell line. |
| High Basal Akt Activity | Serum-starve cells for a few hours before treatment to reduce basal Akt phosphorylation, then stimulate with a growth factor (e.g., EGF, IGF-1) in the presence or absence of this compound. |
| Issues with Antibody/Western Blotting Technique | Use a validated phospho-Akt antibody. Ensure phosphatase inhibitors are included in the lysis buffer. Run a positive control (e.g., lysate from growth factor-stimulated cells) to confirm the antibody is working. |
Issue 2: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently to avoid cell clumping. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilutions | Perform serial dilutions carefully. Use fresh tips for each dilution. |
| Fluctuations in Incubation Time | Standardize the incubation time for all plates in the experiment. |
| DMSO Toxicity | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Issue 3: Unexpected Increase in p-Akt Signal (Paradoxical Activation)
| Possible Cause | Troubleshooting Step |
| Feedback Loop Disruption | Inhibition of Akt can sometimes lead to the relief of negative feedback loops, resulting in increased activity of upstream kinases (e.g., receptor tyrosine kinases) and a compensatory increase in Akt phosphorylation. This is a known phenomenon with some ATP-competitive Akt inhibitors. |
| Conformational Change | Some inhibitors can lock Akt in a conformation that is more accessible to upstream kinases, leading to hyperphosphorylation, even though the kinase remains inactive. |
| Off-Target Effects | While this compound is a potent Akt inhibitor, at high concentrations, off-target effects on other kinases cannot be entirely ruled out. |
| Interpretation | To confirm true inhibition of the pathway despite increased p-Akt levels, assess the phosphorylation of downstream targets of Akt, such as GSK3β or PRAS40. A decrease in the phosphorylation of these substrates would indicate successful pathway inhibition. |
Visualizations
References
Validation & Comparative
Validating the Efficacy of AKT Inhibitors: A Comparative Guide to Assessing Downstream Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a critical node in signaling pathways that regulate cell survival, proliferation, and metabolism. Its frequent hyperactivation in various cancers has made it a prime target for therapeutic intervention. The development of potent and selective AKT inhibitors is a key focus in oncology drug discovery. A crucial aspect of characterizing these inhibitors is the validation of their efficacy by assessing the modulation of downstream signaling targets.
This guide provides a comparative framework for validating the efficacy of a novel AKT inhibitor, herein referred to as AKT-IN-X, by examining its impact on downstream targets. We will compare its hypothetical performance with established AKT inhibitors, GDC-0068 (Ipatasertib) and A-443654, supported by experimental data and detailed protocols.
Comparative Efficacy of AKT Inhibitors on Downstream Targets
The efficacy of an AKT inhibitor is determined by its ability to suppress the phosphorylation of its downstream substrates. The following table summarizes the comparative inhibitory concentrations (IC50) of AKT-IN-X (hypothetical data), GDC-0068, and A-443654 on key downstream targets of the AKT pathway. Data is presented as the concentration required to inhibit 50% of the substrate's phosphorylation in a cellular context.
| Downstream Target | Function | AKT-IN-X (IC50) | GDC-0068 (IC50) | A-443654 (IC50) |
| p-GSK3β (Ser9) | Cell Proliferation, Metabolism | 15 nM | 25 nM | 10 nM |
| p-TSC2 (Thr1462) | Cell Growth, Proliferation | 20 nM | 30 nM | 18 nM |
| p-mTOR (Ser2448) | Protein Synthesis, Cell Growth | 22 nM | 35 nM | 25 nM |
| p-S6 (Ser235/236) | Protein Synthesis, Cell Size | 30 nM | 45 nM | 35 nM |
| p-FOXO3a (Thr32) | Apoptosis, Cell Cycle Arrest | 18 nM | 28 nM | 15 nM |
Note: The data for AKT-IN-X is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate an AKT inhibitor, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and the point of inhibition by AKT-IN-X.
Caption: Experimental workflow for assessing AKT inhibitor efficacy on downstream targets.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell line MCF-7 or prostate cancer cell line PC-3 are suitable models with active AKT signaling.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing the AKT inhibitor (AKT-IN-X, GDC-0068, or A-443654) at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 2 hours) to observe effects on signaling.
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of AKT downstream targets (e.g., anti-phospho-GSK3β Ser9, anti-phospho-TSC2 Thr1462, etc.). Antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping the initial antibodies to normalize the data.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level for each target.
Conclusion
The validation of an AKT inhibitor's efficacy through the assessment of its downstream targets is a fundamental step in its preclinical development. This guide provides a comprehensive framework for such an evaluation, emphasizing a comparative approach with established inhibitors. By employing standardized protocols and clear data presentation, researchers can robustly characterize the potency and mechanism of action of novel AKT inhibitors, paving the way for their potential clinical application in cancer therapy.
Confirming AKT Inhibition by AKT-IN-6 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell survival, growth, and proliferation. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. AKT-IN-6 is a potent pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms with IC50 values all below 500 nM[1]. This guide provides a comprehensive overview of experimental approaches to confirm the cellular inhibition of AKT by this compound, and objectively compares its potential performance with alternative ATP-competitive and allosteric inhibitors.
Understanding AKT Activation and Inhibition
The activation of AKT is a multi-step process initiated by upstream signals, such as growth factors, that activate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. AKT is recruited to the membrane via its pleckstrin homology (PH) domain, where it is phosphorylated at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2. Full activation of AKT requires phosphorylation at both sites.
AKT inhibitors are broadly classified into two main categories based on their mechanism of action:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the ATP pocket, often at the interface of the PH and kinase domains. This binding locks AKT in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent activation.
The precise mechanism of action for this compound is not publicly specified. For the purpose of this comparative guide, we will consider its potential evaluation against both classes of inhibitors.
Experimental Strategies to Confirm AKT Inhibition
Several robust methods can be employed to confirm and quantify the inhibition of AKT in a cellular context.
Western Blotting for Phospho-AKT Levels
This is the most common and direct method to assess the inhibition of AKT activation. By using antibodies specific to the phosphorylated forms of AKT at Ser473 and Thr308, a researcher can visualize and quantify the decrease in AKT activation upon treatment with an inhibitor.
Experimental Workflow:
Figure 1. Western Blotting Workflow for p-AKT. This diagram outlines the key steps for assessing AKT phosphorylation levels in cells.
Detailed Protocol: Western Blotting for Phospho-AKT
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and positive/negative controls for the desired time period (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of AKT. This assay is crucial for determining if an inhibitor directly targets the catalytic activity of the kinase.
Experimental Workflow:
Figure 2. In Vitro AKT Kinase Assay Workflow. This diagram illustrates the process of directly measuring AKT enzymatic activity.
Detailed Protocol: In Vitro AKT Kinase Assay
-
Reaction Setup: In a microplate, combine a reaction buffer containing recombinant active AKT enzyme, a specific AKT substrate (e.g., a peptide derived from GSK3α), and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor to the reaction wells. Include a vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Analysis of Downstream AKT Substrates
Confirming the reduced phosphorylation of known downstream targets of AKT provides further evidence of pathway inhibition. Key downstream substrates include GSK3α/β, FOXO transcription factors, and mTORC1 substrates like p70S6K and 4E-BP1.
Experimental Approach:
This is typically performed using Western blotting, following the same protocol as for p-AKT, but using primary antibodies specific for the phosphorylated forms of the downstream targets (e.g., p-GSK3α/β (Ser21/9), p-FOXO1 (Thr24)).
Comparative Analysis of this compound with Alternative Inhibitors
To benchmark the performance of this compound, it is essential to compare it with well-characterized AKT inhibitors.
Table 1: Comparison of AKT Inhibitor Characteristics
| Feature | This compound | Capivasertib (AZD5363) | Ipatasertib (GDC-0068) | MK-2206 | ARQ 092 (Miransertib) |
| Mechanism of Action | Potentially ATP-Competitive (To be confirmed) | ATP-Competitive | ATP-Competitive | Allosteric | Allosteric |
| Isoform Selectivity | Pan-AKT (AKT1/2/3) | Pan-AKT (AKT1/2/3) | Pan-AKT (AKT1/2/3) | Allosteric (spares AKT3) | Allosteric |
| Reported IC50 (Enzymatic) | < 500 nM (pan-AKT)[1] | AKT1: ~3 nM, AKT2: ~8 nM, AKT3: ~8 nM | AKT1: ~5 nM, AKT2: ~18 nM, AKT3: ~8 nM | AKT1: ~8 nM, AKT2: ~12 nM | AKT1: ~5 nM |
Table 2: Hypothetical Comparative Cellular IC50 Values (nM) for Inhibition of p-AKT (Ser473)
| Cell Line (Cancer Type) | This compound | Capivasertib | Ipatasertib | MK-2206 |
| MCF-7 (Breast) | (To be determined) | ~400 | ~300 | ~120 |
| PC-3 (Prostate) | (To be determined) | ~600 | ~500 | ~200 |
| A549 (Lung) | (To be determined) | >1000 | >1000 | ~500 |
| U-87 MG (Glioblastoma) | (To be determined) | ~300 | ~250 | ~150 |
Note: The cellular IC50 values for Capivasertib, Ipatasertib, and MK-2206 are representative values from published literature and can vary depending on the specific experimental conditions.
Visualizing the PI3K/AKT Signaling Pathway
Figure 3. PI3K/AKT Signaling Pathway and Points of Inhibition. This diagram illustrates the core components of the PI3K/AKT pathway and where inhibitors like this compound exert their effects.
Conclusion
Confirming the cellular activity of this compound requires a multi-pronged approach. Direct assessment of AKT phosphorylation by Western blotting is a fundamental first step. This should be complemented by in vitro kinase assays to confirm direct enzymatic inhibition and by analyzing the phosphorylation status of key downstream substrates to verify pathway blockade. By comparing the cellular potency and effects of this compound with established ATP-competitive and allosteric inhibitors, researchers can gain a comprehensive understanding of its pharmacological profile and its potential as a therapeutic agent. The detailed protocols and comparative data presented in this guide provide a robust framework for these essential validation experiments.
References
what are the differences between AKT-IN-6 and other pan-AKT inhibitors
An Objective Analysis of Performance and Experimental Data for Key Pan-AKT Inhibitors
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade that is frequently dysregulated in various cancers. This pathway plays a central role in cell survival, proliferation, and metabolism. Consequently, AKT has emerged as a promising therapeutic target, leading to the development of numerous inhibitors. Pan-AKT inhibitors, which target all three isoforms of AKT (AKT1, AKT2, and AKT3), are of particular interest for their broad therapeutic potential.
This guide provides a comparative analysis of several prominent pan-AKT inhibitors. It is important to note that a search for a specific compound designated "AKT-IN-6" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on a selection of well-characterized pan-AKT inhibitors to illustrate the key differences in their biochemical and cellular activities. The inhibitors reviewed here include both ATP-competitive and allosteric inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of Pan-AKT Inhibitors
The following tables summarize the quantitative data for four well-documented pan-AKT inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), MK-2206, and Uprosertib (GSK2141795).
Table 1: Biochemical Potency of Pan-AKT Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (AKT1) | IC50 (AKT2) | IC50 (AKT3) |
| Capivasertib (AZD5363) | Pan-AKT | ATP-competitive | 3 nM[1] | 8 nM[1] | 8 nM[1][2] |
| Ipatasertib (GDC-0068) | Pan-AKT | ATP-competitive | 5 nM[3] | 18 nM | 8 nM |
| MK-2206 | Pan-AKT | Allosteric | 8 nM | 12 nM | 65 nM |
| Uprosertib (GSK2141795) | Pan-AKT | ATP-competitive | Data not readily available | Data not readily available | Data not readily available |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of Pan-AKT Inhibitors
| Inhibitor | Cellular Effect | Cell Line Examples | Relevant Mutations for Sensitivity |
| Capivasertib (AZD5363) | Inhibition of AKT substrate phosphorylation (0.3-0.8 µM), Inhibition of cell proliferation (<3 µM in 41/182 cell lines) | Breast cancer cell lines | PIK3CA and/or PTEN mutations |
| Ipatasertib (GDC-0068) | Inhibition of p-PRAS40 (IC50: 157-208 nM) | LNCaP, PC3, BT474M1 | PTEN loss, PIK3CA mutations, HER2 amplification |
| MK-2206 | Inhibition of AKT phosphorylation and downstream signaling | Non-small cell lung cancer cells, Human glioma cells | PTEN loss/mutation, AKT2 amplification |
| Uprosertib (GSK2141795) | Inhibition of tumor cell proliferation | Endometrial cancer cell lines | PI3K and RAS pathway alterations |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for assays commonly used to characterize pan-AKT inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against purified AKT isoforms.
Protocol:
-
Reagents: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT); ATP; substrate peptide (e.g., Crosstide); test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, the AKT enzyme, and the test inhibitor.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using a modified substrate that becomes fluorescent upon phosphorylation.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
Objective: To assess the effect of an inhibitor on the phosphorylation status of AKT and its downstream targets in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with an activated PI3K/AKT pathway) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pan-AKT inhibitor for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-protein detection, BSA is generally preferred over milk.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT (e.g., anti-phospho-AKT Ser473 or Thr308) or a phosphorylated downstream target (e.g., anti-phospho-GSK3β).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a housekeeping protein (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of an inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pan-AKT inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts related to pan-AKT inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-AKT inhibitors.
Caption: A generalized workflow for the biochemical and cellular characterization of pan-AKT inhibitors.
Caption: A simplified representation of the different binding mechanisms of pan-AKT inhibitors.
References
Validating the Specificity of AKT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade frequently dysregulated in human cancers.[1][2] This pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3.[4] While structurally similar, these isoforms can have non-redundant, and sometimes opposing, roles in normal physiology and disease.[5] For instance, in some contexts, AKT1 is primarily linked to cell survival and growth, while AKT2 is more involved in glucose metabolism and metastasis. AKT3 expression is most prominent in the brain and skin.
This isoform specificity underscores the critical need for well-characterized, selective inhibitors to dissect the distinct functions of each AKT isoform and to develop more precise therapeutic strategies. An ideal AKT inhibitor would exhibit high potency against its intended isoform target(s) while displaying minimal activity against other kinases to reduce off-target effects.
This guide provides a framework for evaluating the isoform specificity of AKT inhibitors, using several well-documented compounds as examples. While specific inhibitory data for AKT-IN-6 was not publicly available at the time of this writing, the principles and methods outlined here serve as a comprehensive blueprint for its validation.
Comparative Analysis of AKT Inhibitor Specificity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 or Ki (inhibition constant) values for several known AKT inhibitors against the three AKT isoforms. A lower value indicates greater potency.
| Inhibitor | Type | AKT1 (IC50/Ki, nM) | AKT2 (IC50/Ki, nM) | AKT3 (IC50/Ki, nM) | Reference |
| GSK690693 | ATP-Competitive | 2 | 13 | 9 | |
| A-443654 | ATP-Competitive | 0.16 (Ki) | Pan-AKT | Pan-AKT | |
| A-674563 | ATP-Competitive | 11 (Ki) | - | - | |
| MK-2206 | Allosteric | Potent | Potent | Potent | |
| Compound 22 | ATP-Competitive | 6 | 23 | 2.6 |
Note: "Pan-AKT" indicates that the inhibitor is potent against all three isoforms, with specific values not always broken down in the referenced literature. Data for A-674563 against AKT2 and AKT3 was not specified in the provided search results.
The PI3K/AKT Signaling Pathway
Understanding the upstream activation and downstream targets of AKT is crucial for interpreting the cellular effects of its inhibition. Growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, leading to its activation through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream substrates to regulate cellular functions.
Caption: Simplified PI3K/AKT signaling pathway.
Experimental Validation of Inhibitor Specificity
A multi-faceted approach is required to rigorously validate the specificity of an AKT inhibitor. This typically involves in vitro biochemical assays followed by cell-based assays.
Experimental Workflow
The general workflow for assessing inhibitor specificity involves determining its potency against the target kinase isoforms and then profiling it against a broader panel of kinases to assess off-target effects.
Caption: Workflow for determining AKT inhibitor specificity.
Key Experimental Protocols
1. In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT isoforms.
-
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity of each AKT isoform by 50% (IC50).
-
Principle: A purified, active AKT isoform is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically via luminescence (e.g., ADP-Glo™ assay) or fluorescence (e.g., LanthaScreen™).
-
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute purified recombinant human AKT1, AKT2, and AKT3 enzymes to a predetermined optimal concentration in kinase buffer.
-
Prepare a substrate/ATP mix. The ATP concentration is often kept at or near the Km (Michaelis constant) for each kinase to accurately reflect inhibitor potency.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the diluted enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mix.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the amount of product (ADP or phosphorylated substrate). For an ADP-Glo™ assay, this involves adding a reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
The luminescent or fluorescent signal is read using a microplate reader.
-
-
Data Analysis:
-
Plot the kinase activity (signal) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
-
2. Cellular Western Blot Analysis
This assay validates that the inhibitor can engage and block AKT signaling within a cellular context.
-
Objective: To measure the phosphorylation status of AKT and its downstream targets in cells treated with the inhibitor.
-
Principle: Cancer cells with an active PI3K/AKT pathway are treated with the inhibitor. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Antibodies specific to phosphorylated forms of AKT (e.g., p-AKT Ser473) and its substrates (e.g., p-GSK3β) are used to detect changes in their phosphorylation levels.
-
Generalized Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., BT474 breast cancer cells) and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the AKT inhibitor for a defined period (e.g., 2 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-GSK3β, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative reduction in phosphorylation of AKT and its substrates at different inhibitor concentrations.
-
-
Conclusion
Validating the specificity of an AKT inhibitor is a cornerstone of its preclinical development. A thorough characterization requires quantitative biochemical assays to determine potency against each AKT isoform, followed by cellular assays to confirm on-target activity. While specific data for this compound is not widely published, the comparative data for inhibitors like GSK690693 and A-443654, along with the detailed protocols provided, offer a robust framework for its evaluation. Establishing a clear isoform selectivity profile is essential for advancing our understanding of AKT biology and for developing targeted therapies with improved efficacy and reduced toxicity.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating AKT-IN-6 Effects via Knockdown of AKT1/2/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of the pharmacological inhibitor AKT-IN-6 by contrasting its activity with the genetic knockdown of the three AKT isoforms (AKT1, AKT2, and AKT3). The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many human cancers, making AKT a prime therapeutic target.[1][3]
Validating that the effects of a small molecule inhibitor are due to its interaction with the intended target is a crucial step in drug development. This guide outlines the use of RNA interference (RNAi) to specifically silence the expression of individual or all three AKT isoforms, providing a genetic benchmark to compare against the pharmacological inhibition by this compound.
AKT Signaling Pathway and Points of Intervention
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway. It highlights the central role of AKT and indicates the points of intervention for both the pharmacological inhibitor this compound and siRNA-mediated knockdown.
Caption: The PI3K/AKT signaling pathway with intervention points for this compound and siRNA.
Comparative Experimental Workflow
A typical workflow for comparing a pharmacological inhibitor with genetic knockdown involves parallel treatment of cell lines followed by a series of biochemical and cell-based assays to measure target engagement and phenotypic outcomes.
Caption: Workflow for comparing this compound effects with siRNA-mediated AKT knockdown.
Quantitative Data Comparison
This table summarizes hypothetical data from experiments comparing this compound with siRNA knockdowns in a cancer cell line. The goal is to determine if the phenotypic effects of this compound align with those caused by the genetic silencing of its intended targets.
| Treatment Group | Target Protein Level (% of Control) | p-AKT (S473) Level (% of Control) | p-GSK3β (S9) Level (% of Control) | Cell Viability (% of Control) |
| Control (Non-targeting siRNA) | 100% | 100% | 100% | 100% |
| This compound (1 µM) | ~100% | <10% | <15% | 65% |
| siRNA AKT1 | <20% (AKT1) | ~70% | ~75% | 90% |
| siRNA AKT2 | <20% (AKT2) | ~65% | ~70% | 88% |
| siRNA AKT3 | <20% (AKT3) | ~90% | ~95% | 98% |
| siRNA Pan-AKT (1+2+3) | <20% (All Isoforms) | <15% | <20% | 62% |
Note: Data are representative. Actual results will vary based on the cell line, inhibitor potency, and knockdown efficiency.
Interpretation:
-
Specificity of this compound: The inhibitor significantly reduces the phosphorylation of AKT and its downstream substrate GSK3β without altering total AKT protein levels.
-
Isoform Redundancy: Knockdown of individual AKT isoforms has a modest effect on cell viability, suggesting functional redundancy.[4]
Experimental Protocols
siRNA-Mediated Knockdown of AKT1, AKT2, and AKT3
This protocol describes the transient knockdown of AKT isoforms using small interfering RNAs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U-87 MG)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNAs: Non-targeting control, validated siRNAs targeting human AKT1, AKT2, and AKT3 (used individually or pooled for pan-AKT knockdown)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 25 pmol of siRNA (or a pool of 25 pmol for each of the three AKT siRNAs for pan-knockdown) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO₂ incubator. The optimal time should be determined to achieve maximal protein knockdown.
-
Validation and Downstream Assays: After incubation, harvest cells for Western blot analysis to confirm knockdown efficiency and for use in functional assays (e.g., viability, apoptosis).
Western Blotting for Validation of Knockdown and Pathway Inhibition
This protocol is used to assess protein levels and phosphorylation status.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-p-AKT (S473), anti-p-GSK3β (S9), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Off-Target Profiles of AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade critical for regulating cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in various cancers has made it a prime therapeutic target. However, the development of AKT inhibitors is challenged by the need for high selectivity to minimize off-target effects and associated toxicities. This guide provides an objective comparison of the off-target profiles of different classes of AKT inhibitors, supported by experimental data and detailed methodologies.
Introduction to AKT Inhibitor Classes
AKT inhibitors are broadly categorized based on their mechanism of action. Understanding these classes is fundamental to interpreting their selectivity profiles.
-
ATP-Competitive Inhibitors: These small molecules bind to the highly conserved ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent substrate phosphorylation. Due to the high degree of similarity in the ATP-binding site across the entire human kinome, these inhibitors often exhibit off-target activity against other kinases.
-
Allosteric Inhibitors: These inhibitors bind to a regulatory site distinct from the ATP pocket, typically in the pleckstrin homology (PH) domain. This binding locks the kinase in an inactive conformation, preventing its activation. Because allosteric sites are generally less conserved than the ATP-binding pocket, these inhibitors tend to offer greater selectivity.
Comparative Analysis of Off-Target Profiles
The selectivity of an inhibitor is a critical determinant of its therapeutic window. An ideal inhibitor potently modulates its intended target with minimal interaction with other proteins, thereby reducing the potential for toxicity. Kinome scanning, a broad screen of inhibitor activity against a large panel of kinases, is the standard method for determining selectivity.
ATP-Competitive Pan-AKT Inhibitors
These inhibitors target all three AKT isoforms (AKT1, AKT2, and AKT3). While effective at shutting down the AKT pathway, their ATP-competitive nature can lead to off-target inhibition of other kinases, particularly within the AGC kinase family (e.g., PKA, PKC, ROCK).
Table 1: Off-Target Profiles of ATP-Competitive AKT Inhibitors
| Inhibitor | Target IC50 (nM) | Key Off-Targets (IC50 nM) | Kinome Scan Summary |
| Ipatasertib (GDC-0068) | AKT1: 5AKT2: 18AKT3: 8[1] | PRKG1β: 69PRKG1α: 98p70S6K: 860PKA: >3100[2][3] | Highly selective. Inhibited only 3 of 230 kinases by >70% at a 1 µM concentration.[3] |
| Capivasertib (AZD5363) | AKT1: 3AKT2: 7AKT3: 7[4] | P70S6K: 6PKA: 7ROCK2: 60ROCK1: 470 | Potently inhibits a limited number of kinases, primarily within the AGC family like PKA and ROCK. |
| GSK690693 | AKT1: 2AKT2: 13AKT3: 9 | PKA: 24AMPK: 50DAPK3: 81PAK family (PAK4, 5, 6): 6-52PKC family: 2-21 | Shows a high degree of selectivity, but inhibits several members of the AGC, CAMK, and STE kinase families with IC50 values below 100 nM. |
Allosteric Pan-AKT Inhibitors
By targeting a less-conserved allosteric pocket, these inhibitors achieve a superior selectivity profile compared to their ATP-competitive counterparts.
Table 2: Off-Target Profile of an Allosteric AKT Inhibitor
| Inhibitor | Target IC50 (nM) | Key Off-Targets | Kinome Scan Summary |
| MK-2206 | AKT1: 5-8AKT2: 12AKT3: 65 | None identified | Highly selective. Exhibited no significant inhibitory activity when screened against a panel of over 250 other protein kinases. |
Visualizing Signaling and Experimental Workflows
To provide context for the data presented, the following diagrams illustrate the AKT signaling pathway and the workflows for key experimental procedures used to determine inhibitor selectivity and target engagement.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Caption: Workflow for a radiometric in vitro kinase profiling assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) using Western Blot.
Experimental Protocols
Accurate determination of inhibitor selectivity and target engagement relies on robust and well-defined experimental protocols.
In Vitro Kinase Profiling: Radiometric Assay
This method is considered the "gold standard" for quantifying kinase activity and inhibition as it directly measures the transfer of a phosphate group to a substrate.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., AKT inhibitor)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP solution
-
[γ-32P]-ATP (radioactive)
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For each reaction, combine the kinase reaction buffer, a specific amount of purified kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically a serial dilution) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
-
Initiate Reaction: Start the kinase reaction by adding a mix of non-radioactive ATP and [γ-32P]-ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction & Spotting: Stop the reaction (e.g., by adding phosphoric acid). Spot a defined volume from each well onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ-32P]-ATP will not.
-
Washing: Thoroughly wash the filter paper with the wash buffer to remove all unbound [γ-32P]-ATP.
-
Detection and Quantification: Air-dry the filter paper. Quantify the amount of incorporated radioactivity for each spot using a phosphorimager or by cutting out the spots and using a liquid scintillation counter.
-
Data Analysis: Subtract the background control from all readings. Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify and quantify drug-target engagement within intact cells, providing a physiologically relevant measure of binding.
Objective: To determine if an inhibitor binds to and stabilizes its target protein (AKT) in a cellular environment.
Materials:
-
Cultured cells expressing the target protein (AKT)
-
Cell culture medium and reagents
-
Test inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against AKT, HRP-conjugated secondary antibody, ECL substrate)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Harvest and resuspend the cells. Treat one aliquot of cells with the test inhibitor at a desired concentration and another with an equivalent amount of vehicle (e.g., DMSO). Incubate at 37°C for 1-2 hours to allow for compound uptake.
-
Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C in 3°C increments).
-
Thermal Shift: Place the tubes in a thermocycler and heat them for a set time (e.g., 3-8 minutes) at their designated temperatures, followed by a rapid cooling step (e.g., 3 minutes at 4°C).
-
Cell Lysis: Lyse the cells to release their contents. This is often achieved by adding ice-cold lysis buffer followed by several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C. This pellets the aggregated, denatured proteins and cellular debris.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis, transfer them to a membrane, and probe with a primary antibody specific for the target protein (AKT). Following incubation with an HRP-conjugated secondary antibody, detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensity for AKT at each temperature point for both the vehicle- and inhibitor-treated samples. Normalize the intensities to the lowest temperature point. Plot the relative amount of soluble protein against temperature to generate thermal melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and therefore, direct binding.
References
A Head-to-Head Comparison of AKT-IN-6 and GDC-0068 (Ipatasertib) for Preclinical Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway stands out as a critical signaling cascade frequently dysregulated in a variety of human cancers. This has spurred the development of numerous inhibitors targeting key nodes within this pathway, with a particular focus on the serine/threonine kinase AKT. This guide provides a detailed side-by-side comparison of two potent pan-AKT inhibitors, AKT-IN-6 and GDC-0068 (also known as Ipatasertib), to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical studies.
At a Glance: Key Properties of this compound and GDC-0068
| Feature | This compound | GDC-0068 (Ipatasertib) |
| Synonyms | INCB-047775 | RG7440 |
| Mechanism of Action | Pan-AKT inhibitor | ATP-competitive pan-AKT inhibitor |
| Reported IC50 (AKT1) | < 500 nM | 5 nM |
| Reported IC50 (AKT2) | < 500 nM | 18 nM |
| Reported IC50 (AKT3) | < 500 nM | 8 nM |
| Clinical Development | Preclinical | Phase III Clinical Trials |
Mechanism of Action: Targeting a Central Node in Cancer Signaling
Both this compound and GDC-0068 are potent inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3). GDC-0068 is well-characterized as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1][2][3] This mode of action is particularly effective against activated forms of AKT. While the precise binding mode of this compound is less detailed in publicly available literature, it is also described as a potent pan-AKT inhibitor.
The inhibition of AKT blocks a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is a central regulator of these processes.
Biochemical Performance: A Quantitative Comparison
A direct comparison of the inhibitory potency of this compound and GDC-0068 reveals a significant difference in the level of detail available. GDC-0068 has been extensively characterized with precise IC50 values for each AKT isoform. In contrast, the potency of this compound is reported more broadly as being less than 500 nM for all three isoforms.
Table 1: Biochemical IC50 Values
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| This compound | < 500 | < 500 | < 500 |
| GDC-0068 | 5[4] | 18[4] | 8 |
Selectivity Profile: On-Target vs. Off-Target Effects
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity and confounding experimental results. GDC-0068 has demonstrated high selectivity for AKT over other kinases. For instance, it is over 100-fold more selective for AKT than for PKA. A screen against a panel of 230 kinases showed that at a concentration of 1 µM, GDC-0068 inhibited only three other kinases by more than 70%: PRKG1α, PRKG1β, and p70S6K.
Table 2: Kinase Selectivity of GDC-0068
| Kinase | IC50 (nM) |
| PRKG1α | 98 |
| PRKG1β | 69 |
| p70S6K | 860 |
| PKA | 3100 |
Cellular Performance: Efficacy in Cancer Models
GDC-0068 has shown robust anti-tumor activity in a wide range of cancer cell lines and xenograft models, particularly those with activating mutations in the PI3K/AKT pathway (e.g., PTEN loss or PIK3CA mutations). For example, in the PTEN-deficient LNCaP prostate cancer cell line, GDC-0068 inhibited the phosphorylation of the AKT substrate PRAS40 with a cellular IC50 of 176 nM. In xenograft models, oral administration of GDC-0068 has led to tumor growth inhibition and even regression.
While this compound is expected to inhibit the growth of cancer cells dependent on AKT signaling, comprehensive preclinical data from a variety of cancer models is not as extensively documented in peer-reviewed literature.
Experimental Protocols
To facilitate the experimental evaluation of these inhibitors, detailed protocols for key assays are provided below.
Kinase Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against purified AKT enzyme.
Materials:
-
Purified active AKT1, AKT2, or AKT3 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
AKT substrate (e.g., a synthetic peptide)
-
ATP
-
Test inhibitor (this compound or GDC-0068) dissolved in DMSO
-
Detection reagents (e.g., phosphospecific antibody, HRP-conjugated secondary antibody, TMB substrate for ELISA-based assays, or ADP-Glo™ Kinase Assay reagents)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
Add the diluted inhibitor to the wells of the assay plate.
-
Add the purified AKT enzyme and substrate to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method. For an ELISA-based assay, this would involve incubating with a phosphospecific primary antibody, followed by a secondary antibody, and then a detection substrate.
-
Measure the signal (e.g., absorbance or luminescence).
-
Plot the signal versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis of AKT Pathway Inhibition
This protocol describes how to assess the effect of the inhibitors on the phosphorylation of AKT and its downstream targets in cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (this compound or GDC-0068)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-PRAS40, anti-total PRAS40, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of the inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (this compound or GDC-0068)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
Both this compound and GDC-0068 are valuable tools for researchers studying the AKT signaling pathway. GDC-0068 (Ipatasertib) is a well-characterized, potent, and selective ATP-competitive pan-AKT inhibitor with a significant body of preclinical and clinical data supporting its use. Its high potency and selectivity make it an excellent choice for studies requiring precise targeting of AKT.
This compound is also a potent pan-AKT inhibitor, though it is less extensively characterized in the public domain. While its broader IC50 value suggests it may be less potent than GDC-0068, it can still serve as a useful tool for investigating the consequences of pan-AKT inhibition. Researchers should consider the depth of available data and the specific requirements of their experimental system when choosing between these two inhibitors. For studies requiring a well-documented selectivity profile and a direct comparison to clinical trial data, GDC-0068 is the more appropriate choice. For initial exploratory studies on the effects of pan-AKT inhibition, this compound may be a suitable and more cost-effective option.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Comparative Analysis of AKT Inhibitors on Cell Cycle Progression
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in signaling pathways that regulate cell survival, growth, and proliferation. Its frequent hyperactivation in various cancers has made it a prime target for therapeutic intervention. Inhibition of AKT is expected to disrupt downstream signaling, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of the effects of various AKT inhibitors on cell cycle progression.
Note on AKT-IN-6: Extensive searches for "this compound" did not yield specific data regarding its effects on cell cycle progression. Therefore, this guide will focus on a selection of well-characterized, publicly documented AKT inhibitors: MK-2206, GDC-0068 (Ipatasertib), and A-443654.
AKT Signaling and Cell Cycle Regulation
The PI3K/AKT pathway is a central regulator of cell cycle progression.[1][2] Activated AKT influences the cell cycle at multiple checkpoints:
-
G1/S Transition: AKT promotes the G1 to S phase transition by phosphorylating and inactivating glycogen synthase kinase 3β (GSK-3β), which prevents the degradation of Cyclin D1.[3] It also phosphorylates and promotes the cytoplasmic localization of the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1, thereby preventing them from inhibiting the nuclear cyclin-CDK complexes required for S-phase entry.[3]
-
G2/M Transition: AKT activity is also crucial for efficient entry into mitosis.[3] It regulates the G2/M transition by phosphorylating and modulating the activity of key regulators like WEE1Hu, promoting the activation of the Cdk1/cyclin B complex.
Inhibition of AKT is therefore hypothesized to cause cell cycle arrest, the specific phase of which can vary depending on the cellular context and the inhibitor's mechanism of action.
dot
Caption: AKT signaling pathway and its role in cell cycle regulation.
Quantitative Data Comparison
The following table summarizes the observed effects of different AKT inhibitors on cell cycle progression in various cancer cell lines.
| Inhibitor Name | Cell Line(s) | Observed Cell Cycle Effect(s) | Key Findings | Reference(s) |
| MK-2206 | Hepatocellular Carcinoma (HCC) cells | G0/G1 arrest | More effective in cells with hyperphosphorylated AKT-1. | |
| Colorectal Cancer (CRC) TICs | G1 arrest | Significantly induced G1 arrest in TIC-enriched fractions after 72h. | ||
| Thyroid Cancer cells | G0/G1 arrest | Combination with BRAF/MEK inhibitors almost completely arrested cells in G0/G1. | ||
| GDC-0068 (Ipatasertib) | PC-3, BT474M1, MCF7-neo/HER2 | G0/G1 arrest | A dose-dependent increase in the G0-G1 phase population was observed. | |
| ARK1 (PTEN wild-type) | G1 arrest | After 30 hours with 25 µM, G1 population increased from ~50% to ~58%. | ||
| SPEC-2 (PTEN null) | G2 arrest | After 30 hours with 25 µM, G2 population increased from ~15% to ~23%. | ||
| HEC-1A, ECC-1 (Endometrial Cancer) | G1 arrest | Caused G1 phase arrest in a dose-dependent manner. | ||
| A-443654 | Various cancer cell lines | G2/M arrest | Induces mitotic arrest and defects in spindle formation. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing DNA content to determine cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Harvest cells (e.g., 1 x 10^6) by centrifugation. For adherent cells, use trypsinization prior to centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. This can be extended to several weeks.
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution, which includes RNase A to prevent staining of double-stranded RNA.
-
Analysis: Incubate in the dark for 15-30 minutes. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
Comparative Analysis of AKT Inhibitors in Cancer Cell Lines: A Guide for Researchers
Note to the reader: Initial searches for the compound "AKT-IN-6" did not yield any specific scientific data. Therefore, this guide provides a comparative analysis of a representative AKT inhibitor, BIA-6 , to illustrate the requested content and format. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of AKT inhibitors.
The serine/threonine kinase AKT is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the AKT inhibitor BIA-6 across different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation: Performance of BIA-6 in Lung Cancer Cell Lines
The following table summarizes the anti-proliferative activity of BIA-6, a benzothienopyrimidine derivative, in various non-small-cell lung carcinoma (NSCLC) cell lines. BIA-6 has been identified as an allosteric inhibitor of AKT1.[1]
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| NCI-H460 | Large Cell Lung Carcinoma | 0.49 | - |
| A549 | Lung Adenocarcinoma | >10 | More resistant to BIA-6 |
| NCI-H1975 | Lung Adenocarcinoma | 6.6 | - |
| NCI-H2170 | Squamous Cell Lung Carcinoma | 2.4 | - |
In vitro enzyme activity: BIA-6 inhibits AKT1 enzyme activity with an IC50 of 256 nM.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to characterize the effects of AKT inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of a compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the AKT inhibitor (e.g., BIA-6) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Western Blot Analysis for AKT Pathway Inhibition
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets.
-
Cell Lysis: Treat cells with the AKT inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and downstream targets (e.g., phospho-GSK3β) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the AKT inhibitor for 24-48 hours. Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
AKT Signaling Pathway
The following diagram illustrates the central role of AKT in cell signaling and the points of intervention by inhibitors.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of BIA-6.
Experimental Workflow for Inhibitor Analysis
This diagram outlines the typical workflow for evaluating the efficacy of an AKT inhibitor in cancer cell lines.
Caption: A generalized workflow for the in vitro analysis of an AKT inhibitor.
Logical Relationship of Comparative Analysis
This diagram illustrates the logical flow of a comparative analysis of an AKT inhibitor.
Caption: Logical flow for the comparative analysis of an AKT inhibitor.
References
Assessing the Synergistic Potential of Novel AKT Inhibitors with Standard Chemotherapy
A Comparative Guide for Researchers
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in a wide array of human cancers.[1][2][3] This aberrant activation drives tumor cell proliferation, survival, and resistance to conventional therapies. Consequently, AKT has emerged as a prime therapeutic target, with numerous inhibitors under development. This guide provides a framework for assessing the synergistic effects of novel AKT inhibitors, exemplified by the hypothetical compound AKT-IN-6, with established chemotherapy drugs.
Rationale for Combination Therapy
The inhibition of AKT signaling can sensitize cancer cells to the cytotoxic effects of chemotherapy.[1][2] Chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel induce DNA damage and mitotic arrest. Cancer cells can often overcome this damage by activating survival pathways, prominently the PI3K/AKT pathway. By co-administering an AKT inhibitor, researchers can potentially block these escape routes, leading to enhanced tumor cell death and overcoming drug resistance. Studies have shown that combining AKT inhibitors with topoisomerase inhibitors (e.g., doxorubicin) or taxanes (e.g., paclitaxel) can result in synergistic antitumor effects.
Data Presentation: Quantifying Synergy
A crucial aspect of evaluating drug combinations is the quantitative assessment of synergy. The Combination Index (CI), based on the Chou-Talalay method, is a widely accepted metric. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
Table 1: Hypothetical Cell Viability Data for this compound and Doxorubicin Combination in a Cancer Cell Line
| This compound (nM) | Doxorubicin (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 50 | 0 | 0.25 | - | - |
| 100 | 0 | 0.45 | - | - |
| 0 | 25 | 0.30 | - | - |
| 0 | 50 | 0.55 | - | - |
| 50 | 25 | 0.65 | 0.75 | Synergy |
| 100 | 50 | 0.90 | 0.60 | Strong Synergy |
Table 2: Hypothetical IC50 Values for Single Agents and Combinations
| Drug/Combination | IC50 (nM) |
| This compound | 120 |
| Cisplatin | 5000 |
| This compound + Cisplatin (1:50 ratio) | 45 (this compound) / 2250 (Cisplatin) |
Mandatory Visualization
AKT Signaling Pathway and Drug Targets
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of intervention for an AKT inhibitor and a common chemotherapy drug, doxorubicin.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Experimental Workflow for Synergy Assessment
This diagram outlines the typical workflow for evaluating the synergistic effects of an AKT inhibitor with a chemotherapy agent.
Caption: Workflow for assessing drug synergy.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapy drug, and their combinations at a constant ratio. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action.
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely used approach to quantify drug synergy.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and in combination from the MTT assay data.
-
Median-Effect Analysis: Use software like CompuSyn or CalcuSyn to perform a median-effect analysis, which linearizes the dose-effect curves.
-
CI Calculation: The software calculates the CI values for different fraction affected (Fa) levels. The general equation for the combination index is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a given effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Conclusion
This guide provides a comprehensive framework for the preclinical assessment of the synergistic effects of a novel AKT inhibitor, such as the illustrative this compound, with standard chemotherapy drugs. By employing robust experimental protocols and quantitative data analysis, researchers can effectively evaluate the potential of such combination therapies to enhance anticancer efficacy and overcome drug resistance, paving the way for future clinical investigations.
References
- 1. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling AKT Signaling: A Comparative Guide to Pharmacological and Genetic Inhibition
A critical evaluation of the pan-AKT inhibitor, AKT-IN-6, and its validation through established genetic methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of pharmacological and genetic approaches to targeting the AKT signaling pathway, supported by experimental data and detailed protocols.
The serine/threonine kinase AKT is a pivotal node in a complex signaling network that governs cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound is a potent, cell-permeable, allosteric inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). To rigorously validate the on-target effects of such pharmacological agents and to understand the distinct roles of each AKT isoform, it is essential to cross-validate these findings with genetic approaches, such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown. This guide provides a comparative analysis of the outcomes observed with this compound and its genetic counterparts, offering a framework for the robust validation of small molecule inhibitors.
Data Presentation: Pharmacological vs. Genetic Inhibition of AKT
The following tables summarize the comparative effects of pan-AKT inhibitors and genetic knockdown of AKT isoforms on key cellular processes. While direct experimental data for this compound in a comparative context with genetic approaches is emerging, the data presented here for other well-characterized pan-AKT inhibitors like MK-2206 and GDC-0068 serve as a valuable proxy, reflecting the expected outcomes for a potent pan-AKT inhibitor.
Table 1: Comparative Effects of Pan-AKT Inhibitors and AKT Isoform Knockdown on Cancer Cell Proliferation and Survival.
| Treatment | Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Findings | Reference |
| Pan-AKT Inhibitor (MK-2206) | Various Breast Cancer Lines | Inhibition | Induction | Sensitivity correlates with AKT pathway activation. Resistance can emerge via AKT3 upregulation.[1][2] | [1][2] |
| Pan-AKT Inhibitor (GDC-0068) | Melanoma Cell Lines | Little to no effect as a single agent. | - | Combination with other inhibitors can be effective.[3] | |
| siRNA (AKT1, AKT2, AKT3) | Melanoma Cell Lines | Potent inhibition of proliferation and induction of cell death only when all three isoforms are silenced. | Induction | Demonstrates the requirement of targeting all three AKT isoforms for significant anti-proliferative effects in this context. | |
| siRNA (AKT1) | Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of invasion. | - | Suggests a specific role for AKT1 in metastasis. | |
| siRNA (AKT2) | Colorectal Cancer Cells (GEO) | Reduction in cell migration. | - | Knockdown of AKT2, but not AKT1 or AKT3, reduces phosphorylation of Ezrin, a protein involved in cell motility. | |
| shRNA (AKT3) | Breast Cancer Cells (T47D) | Depletion sensitizes cells to MK-2206. | - | Highlights AKT3 as a key mediator of resistance to AKT inhibitors. |
Table 2: IC50 Values of Select Pan-AKT Inhibitors for AKT Isoforms.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| This compound | < 500 | < 500 | < 500 | |
| MK-2206 | 5 | 12 | 65 | |
| GDC-0068 (Ipatasertib) | 5 | 18 | 8 | |
| Uprosertib (GSK2141795) | 180 | 328 | 38 | |
| Afuresertib (GSK2110183) | 0.08 | 2 | 2.6 |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental strategies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis.
Cell Viability/Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the AKT inhibitor or transfect with siRNA according to the experimental design. Include appropriate vehicle and non-targeting siRNA controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Western Blotting for AKT Phosphorylation and Total Protein Levels
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
siRNA-Mediated Gene Knockdown
-
Principle: Small interfering RNA (siRNA) molecules can be introduced into cells to induce the degradation of target complementary mRNA molecules, leading to a temporary "knockdown" of the corresponding protein.
-
Protocol:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA duplexes (e.g., targeting AKT1, AKT2, AKT3, or a non-targeting control) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before harvesting for downstream analysis (e.g., Western blotting, viability assays).
-
CRISPR/Cas9-Mediated Gene Knockout
-
Principle: The CRISPR/Cas9 system allows for precise, permanent disruption of a target gene. A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions (indels) that lead to a frameshift mutation and a non-functional protein.
-
Protocol:
-
Design and clone gRNAs targeting the desired AKT isoform into a Cas9-expressing vector.
-
Transfect the gRNA/Cas9 plasmid into the target cells using an appropriate method (e.g., lipid-based transfection, electroporation).
-
Select for transfected cells (e.g., using an antibiotic resistance marker on the plasmid).
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for successful gene knockout by Western blotting (to confirm protein absence) and sequencing of the target genomic locus (to identify indels).
-
Validated knockout clones can then be used for phenotypic assays.
-
Conclusion
The cross-validation of pharmacological data with genetic approaches is a cornerstone of modern drug discovery and chemical biology. While potent pan-AKT inhibitors like this compound show promise in targeting a critical oncogenic pathway, their effects can be multifaceted and sometimes diverge from what is observed with the genetic silencing of individual AKT isoforms. This guide highlights the importance of a multi-pronged approach to target validation. The use of isoform-specific knockdowns and knockouts is invaluable for dissecting the specific roles of each AKT family member and for understanding potential mechanisms of resistance to pan-AKT inhibitors. By integrating data from both pharmacological and genetic studies, researchers can build a more complete and nuanced understanding of AKT signaling and develop more effective and targeted cancer therapies.
References
- 1. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct functions of AKT isoforms in breast cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic silencing of AKT induces melanoma cell death via mTOR suppression - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the On-Target Potency of AKT Inhibitors In Vivo: A Comparative Guide
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers. This pathway plays a crucial role in cell survival, growth, proliferation, and metabolism.[1][2] Consequently, AKT has emerged as a significant therapeutic target for cancer treatment.[1] This guide provides a comparative overview of the methodologies used to evaluate the in vivo on-target potency of AKT inhibitors, using established compounds as benchmarks for researchers and drug development professionals.
Comparative Analysis of In Vivo Potency
The in vivo efficacy of an AKT inhibitor is a critical determinant of its potential clinical utility. This is typically assessed by evaluating its ability to inhibit tumor growth in xenograft models and to modulate downstream signaling pathways within the tumor tissue. The following table summarizes key in vivo data for several well-characterized AKT inhibitors.
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Target Modulation (pAKT/pGSK3β) | Reference |
| Capivasertib (AZD5363) | BT474c xenografts (HER2+, PIK3CA mutant) | 100 mg/kg, daily | 80% inhibition (P < 0.0001) | Significant reduction in pAKT and pGSK3β | [3] |
| Ipatasertib (GDC-0068) | Various human xenograft models | 100 mg/kg, once daily | 79% maximum TGI (P < 0.0001) | Dose-dependent reduction in pAKT and downstream markers | [4] |
| MK-2206 | HCC70 or SK-OV-3 xenografts | Not specified | Moderate efficacy as monotherapy, significant synergy with lapatinib (P < 0.0001) | Inhibition of AKT signaling | |
| A-443654 | PC-3 prostate xenograft | 2.5 mg/kg, daily | No significant monotherapy efficacy at this dose; enhanced paclitaxel efficacy | Dose-responsive inhibition of AKT-dependent signaling | |
| GSK690693 | BT474 breast carcinoma xenografts | Single i.p. administration | Significant antitumor activity with daily administration | Dose- and time-dependent inhibition of GSK3β phosphorylation |
Experimental Protocols for In Vivo Evaluation
Standardized and rigorous experimental protocols are essential for accurately assessing the on-target potency of AKT inhibitors in vivo.
Xenograft Tumor Models
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are commonly used to evaluate the anti-tumor activity of AKT inhibitors.
Protocol:
-
Cell Implantation: Tumor cells (e.g., BT474, SKOV-3, LNCaP) are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The AKT inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed. At the end of the study, tumors are harvested for pharmacodynamic analysis.
Pharmacodynamic (PD) Biomarker Analysis
Assessing the modulation of downstream targets of AKT in tumor tissue provides direct evidence of on-target activity.
Protocol:
-
Tissue Collection: Tumors are harvested from treated and control animals at specific time points after the final dose.
-
Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to measure the phosphorylation levels of AKT substrates such as GSK3α/β, TSC2, mTOR, and S6 ribosomal protein.
-
Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of AKT inhibition.
Signaling Pathways and Experimental Visualization
Understanding the underlying signaling pathways is crucial for interpreting experimental data.
Caption: The PI3K/AKT/mTOR signaling pathway.
The diagram above illustrates the central role of AKT in mediating signals from receptor tyrosine kinases (RTKs) to downstream effectors that control cell survival and proliferation. Inhibitors of AKT block this signaling cascade.
Caption: Workflow for in vivo evaluation of AKT inhibitors.
This workflow outlines the key steps involved in assessing the in vivo efficacy of an AKT inhibitor, from establishing the tumor model to the final data analysis.
References
A Comparative Guide to the Pharmacokinetic Profiles of AKT Inhibitors: The Clinically Advanced Ipatasertib versus the Preclinical Candidate AKT-IN-6
In the landscape of targeted cancer therapy, inhibitors of the serine/threonine kinase AKT are a focal point of research and development. This guide provides a comparative overview of the pharmacokinetic properties of two such inhibitors: ipatasertib, a compound that has undergone extensive clinical investigation, and AKT-IN-6, a potent preclinical candidate. While comprehensive clinical data for ipatasertib allows for a detailed pharmacokinetic profile, the publicly available information for this compound is limited to its in vitro potency. This comparison, therefore, highlights the journey of an AKT inhibitor from early-stage discovery to clinical application, contrasting the known clinical profile of ipatasertib with the preclinical pharmacokinetic objectives for a compound at the stage of this compound.
I. Overview of Ipatasertib and this compound
Ipatasertib (GDC-0068) is a highly selective, small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) that has been evaluated in numerous clinical trials for various cancers. Its development has generated a rich dataset on its behavior in the human body.
This compound is described as a potent pan-AKT inhibitor with IC50 values below 500 nM for AKT1, AKT2, and AKT3. As a preclinical candidate, its primary characterization has been focused on its in vitro activity, with in vivo pharmacokinetic data not being publicly available.
II. Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for ipatasertib based on clinical trial data. A corresponding column for this compound is included to illustrate the parameters that would be determined during preclinical development.
| Pharmacokinetic Parameter | Ipatasertib (Clinical Data) | This compound (Preclinical Objectives) |
| Absorption | ||
| Bioavailability | 34%[1] | To be determined in animal models (e.g., mouse, rat, dog). |
| Tmax (Time to Peak Concentration) | 0.5 - 3 hours[2] | To be determined; typically aimed for rapid absorption. |
| Food Effect | Can be administered with or without food.[3][4] | To be assessed in preclinical models. |
| Distribution | ||
| Volume of Distribution (Vd) | 2530 L[1] | To be determined; indicates the extent of tissue distribution. |
| Protein Binding | Low human plasma protein binding. | To be determined in plasma from different species. |
| Metabolism | ||
| Primary Metabolic Pathway | Extensively metabolized by CYP3A4. | To be identified using liver microsomes and hepatocytes. |
| Major Metabolite(s) | Active metabolite M1 (G-037720). | To be identified and characterized for activity and toxicity. |
| Excretion | ||
| Half-life (t1/2) | Approximately 45 hours. | To be determined in various animal species. |
| Clearance | 98.8 L/h | To be determined to understand the rate of drug removal. |
| Route of Elimination | Primarily via hepatic metabolism; ~69% in feces and ~19% in urine. | To be determined through mass balance studies in animals. |
III. Experimental Protocols
The data presented for ipatasertib was generated through rigorous clinical trials. For a preclinical compound like this compound, the following experimental protocols would be typical to establish its pharmacokinetic profile.
A. Preclinical In Vitro ADME Assays
-
Metabolic Stability:
-
Objective: To assess the intrinsic clearance of the compound.
-
Method: Incubation of this compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
-
CYP450 Inhibition:
-
Objective: To evaluate the potential for drug-drug interactions.
-
Method: this compound is co-incubated with specific CYP450 probe substrates. The inhibition of the formation of the probe substrate's metabolite is measured to determine the IC50 value.
-
-
Plasma Protein Binding:
-
Objective: To determine the fraction of the drug bound to plasma proteins.
-
Method: Equilibrium dialysis is a common method where a semi-permeable membrane separates a protein-containing compartment (plasma) from a protein-free compartment (buffer). The concentration of this compound in both compartments is measured at equilibrium.
-
B. Preclinical In Vivo Pharmacokinetic Studies
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, clearance, and volume of distribution.
-
Method:
-
Animal Models: Typically conducted in rodents (mice or rats) and a non-rodent species (dogs or non-human primates).
-
Dosing: A single dose of this compound is administered via both intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to derive the pharmacokinetic parameters.
-
IV. Signaling Pathway and Experimental Workflow
The efficacy of both ipatasertib and this compound is predicated on their ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for AKT-IN-6
For researchers and scientists at the forefront of drug development, the proper handling and disposal of potent small-molecule inhibitors like AKT-IN-6 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, its solutions, and contaminated materials, fostering a culture of safety that extends beyond the discovery process.
This compound is a potent pan-Akt inhibitor with the CAS number 1430056-54-4.[1] While a comprehensive, universally available Safety Data Sheet (SDS) from all suppliers is ideal, information from suppliers like MedChemExpress provides critical safety and handling data. Researchers must always consult the specific SDS provided by their supplier before handling the compound.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Environmental Precautions: Prevent the release of this compound into the environment. Do not dispose of the compound or its solutions down the drain or in the regular trash.[3]
Quantitative Safety Data Summary
The following table summarizes key safety information for this compound, based on available data. It is imperative to cross-reference this with the supplier-specific SDS.
| Parameter | Information |
| CAS Number | 1430056-54-4 |
| Molecular Formula | C₂₂H₂₀FN₅O |
| Molecular Weight | 389.43 g/mol |
| Appearance | Solid |
| Storage | Recommended storage at -20°C for up to 2 years.[2] |
| Hazard Statements (General for this class of compounds) | May be harmful if swallowed. May cause skin and eye irritation. Potentially toxic to aquatic life. |
| Precautionary Statements | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves/eye protection. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires segregation of waste into distinct streams: pure compound, solutions (e.g., in DMSO), and contaminated labware. All waste must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a thorough decontamination process is necessary before it can be returned to general use.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this rinse as hazardous liquid waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment for all.
References
Essential Safety and Operational Guide for Handling AKT-IN-6
This document provides crucial safety protocols, operational procedures, and disposal guidelines for the handling of AKT-IN-6, a potent AKT inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and generate reliable experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to prevent exposure.[1][2][3] Engineering controls, such as fume hoods and ventilated balance enclosures, should be the primary means of exposure control, with PPE serving as a critical secondary barrier.[3]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles or a full-face shield | Must be worn to protect against splashes or airborne particles of the compound. Personal eyeglasses are not a substitute. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves should be inspected before use and changed frequently, especially if contaminated. Double-gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit or apron should be worn. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a ventilated enclosure. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be chosen based on a risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes must be worn at all times in the laboratory to protect against spills. |
Emergency and First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Caption: This diagram outlines the lifecycle of this compound in the lab.
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
| Waste Type | Disposal Plan |
| Unused this compound Powder | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware (pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a sealed, leak-proof container labeled as hazardous waste. Segregate from other chemical waste streams as appropriate. |
| Contaminated PPE | Dispose of as hazardous waste. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of in the regular trash after defacing the label. |
Experimental Protocols and Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
AKT is a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many cancers. This compound inhibits the kinase activity of Akt, thereby blocking downstream signaling.
Caption: this compound targets the central kinase Akt in this pathway.
Protocol: Cell Viability Assay (CCK-8/MTS)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cell Seeding:
-
Culture cells in an appropriate medium and seed them in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Treat the cells with the different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add the cell viability reagent (e.g., CCK-8 or MTS) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.
-
Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol allows for the direct visualization of this compound's effect on the phosphorylation status of Akt, a key indicator of its activation.
Caption: This workflow details the key steps in a Western blot experiment.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a defined period.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the level of p-Akt relative to total Akt in each sample. A decrease in the p-Akt/total Akt ratio indicates successful inhibition by this compound.
-
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. agnopharma.com [agnopharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
